25-Hydroxytachysterol3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H44O2 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
3-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3/t20?,23?,24?,25?,27-/m1/s1 |
InChIキー |
UVVWRMXOHIVZBN-VBBWTYDJSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Tapestry: A Technical Guide to the Mechanism of Action of 25-Hydroxytachysterol3
For Researchers, Scientists, and Drug Development Professionals
Abstract
25-Hydroxytachysterol3 (25(OH)T3) is a metabolite of vitamin D3 that has demonstrated significant biological activity, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth exploration of the mechanism of action of 25(OH)T3, detailing its interactions with nuclear receptors, downstream effects on gene expression, and its role in crucial physiological processes. This document synthesizes current research to offer a comprehensive resource, including detailed experimental protocols and quantitative data, to facilitate further investigation and drug development efforts.
Core Mechanism: A Multi-Receptor Agonist
25(OH)T3 primarily exerts its biological effects through the activation of the Vitamin D Receptor (VDR) , a nuclear receptor that plays a pivotal role in calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune modulation.[1] In addition to its VDR-mediated activities, 25(OH)T3 has been shown to interact with other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR) , Liver X Receptors (LXRα and LXRβ) , and Peroxisome Proliferator-Activated Receptor γ (PPARγ) , suggesting a broader and more complex mechanism of action than previously understood.[1]
Vitamin D Receptor (VDR) Activation
Upon binding to the VDR in the cytoplasm, 25(OH)T3 induces a conformational change in the receptor, leading to its translocation into the nucleus.[1] Inside the nucleus, the 25(OH)T3-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
A key target gene of the VDR is CYP24A1 , which encodes the enzyme 24-hydroxylase responsible for the catabolism of vitamin D metabolites.[1][2] The induction of CYP24A1 by 25(OH)T3 serves as a negative feedback mechanism to regulate the levels of active vitamin D metabolites.
Caption: Workflow for VDR nuclear translocation assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture human melanoma cells or HaCaT keratinocytes in appropriate media and conditions.
-
Transfect the cells with a mammalian expression vector encoding a VDR-GFP fusion protein using a suitable transfection reagent.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of 25(OH)T3 in a suitable solvent (e.g., ethanol).
-
Dilute the stock solution to the desired final concentration (e.g., 10⁻⁷ M) in cell culture medium.
-
Replace the medium of the transfected cells with the medium containing 25(OH)T3 or a vehicle control (e.g., 0.1% ethanol).
-
Incubate the cells for a specified time (e.g., 90 minutes).
-
-
Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with a fluorescent nuclear dye (e.g., DAPI).
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
-
Image Analysis:
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the nuclear stain.
-
Measure the mean fluorescence intensity of GFP in both compartments for a statistically significant number of cells.
-
-
Data Analysis:
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.
-
Compare the average ratio between the 25(OH)T3-treated and vehicle-treated groups using appropriate statistical tests. An increase in this ratio indicates ligand-induced nuclear translocation of the VDR.
-
LanthaScreen™ TR-FRET Coactivator Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the interaction between a nuclear receptor, a fluorescently labeled coactivator peptide, and a test compound.
Principle: The assay measures the binding of a fluorescein-labeled coactivator peptide to a GST-tagged nuclear receptor ligand-binding domain (LBD). A terbium-labeled anti-GST antibody serves as the FRET donor. When the coactivator peptide binds to the ligand-bound LBD, the terbium and fluorescein (B123965) are brought into close proximity, resulting in a FRET signal.
Protocol Outline:
-
Prepare a dilution series of 25(OH)T3.
-
In a microplate, combine the LXR or PPARγ-LBD, the fluorescein-labeled coactivator peptide, and the terbium-labeled anti-GST antibody.
-
Add the different concentrations of 25(OH)T3 to the wells.
-
Incubate the plate at room temperature.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the emission ratio and plot the data to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the change in the mRNA levels of target genes, such as CYP24A1, in response to treatment with 25(OH)T3.
Protocol Outline:
-
Cell Treatment: Treat cells (e.g., keratinocytes) with various concentrations of 25(OH)T3 or vehicle control for a specific duration.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA purification kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target gene (e.g., CYP24A1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
This compound is a pleiotropic signaling molecule that acts as an agonist for the VDR and other nuclear receptors. Its ability to modulate gene expression, inhibit cell proliferation, and influence calcium homeostasis highlights its therapeutic potential. The lack of precise quantitative data on its receptor binding affinities and dose-response relationships in various cell types remains a significant knowledge gap. Future research should focus on obtaining this data to enable a more complete understanding of its pharmacological profile and to guide the development of 25(OH)T3-based therapeutics. Further investigation into its effects on LXR and PPARγ signaling pathways will also be crucial to fully elucidate its diverse biological functions.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of 25-Hydroxytachysterol3
Introduction
This compound (25(OH)T3) is a metabolite of Vitamin D3, formed through the hydroxylation of tachysterol3, a photoproduct of previtamin D3.[1] This molecule has garnered interest in the scientific community for its diverse biological activities, particularly its influence on skin cells and its interaction with various nuclear receptors. Unlike the classical Vitamin D hormone, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), 25(OH)T3 exhibits a unique pharmacological profile, activating multiple signaling pathways. This guide provides a comprehensive overview of its biological functions, mechanisms of action, and the experimental methodologies used to elucidate these properties.
Core Biological Activities
25(OH)T3 demonstrates significant activity in cutaneous cell types and engages multiple receptor systems. Its primary effects include the regulation of cell growth and differentiation and the activation of key nuclear receptors that govern a wide range of physiological processes.
-
Antiproliferative Effects: 25(OH)T3 has been shown to inhibit the proliferation of both epidermal keratinocytes and dermal fibroblasts in a concentration-dependent manner.[2]
-
Cellular Differentiation and Antioxidant Response: It stimulates the expression of genes involved in keratinocyte differentiation.[2][3] Furthermore, it upregulates genes associated with antioxidative pathways, suggesting a role in cellular protection against oxidative stress.[2]
-
Multi-Receptor Agonism: A defining characteristic of 25(OH)T3 is its ability to activate a spectrum of nuclear and cytosolic receptors, including:
-
Gene Regulation: As a consequence of its receptor agonism, 25(OH)T3 stimulates the expression of target genes. A prominent example is CYP24A1, the enzyme responsible for catabolizing vitamin D metabolites, which is a well-established target gene of the VDR signaling pathway.[1][2]
Signaling Pathways and Mechanism of Action
The biological effects of 25(OH)T3 are mediated through its interaction with several distinct signaling pathways.
1. Vitamin D Receptor (VDR) Signaling
25(OH)T3 functions as an agonist for the Vitamin D Receptor. Molecular modeling shows that it fits within the VDR's ligand-binding domain, forming hydrogen bonds with key amino acid residues like Ser278 and His397.[1] This binding initiates a conformational change in the VDR, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, the VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, such as CYP24A1, to modulate their transcription.[1][4]
2. Aryl Hydrocarbon Receptor (AhR) Signaling
25(OH)T3 also demonstrates notable activation of the AhR pathway.[1] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the chaperone proteins dissociate, and the activated AhR translocates to the nucleus. There, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) to regulate the expression of target genes, which are often involved in metabolism and detoxification.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. 25(OH)D3 stimulates the expression of vitamin D target genes in renal tubular cells when Cyp27b1 is abrogated - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 25-Hydroxytachysterol3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
25-Hydroxytachysterol3 (25(OH)T3) is a photoisomer of 25-hydroxyprevitamin D3 and an important metabolite in the vitamin D endocrine system. While not as extensively studied as its calcitriol (B1668218) counterpart, 25(OH)T3 exhibits unique biological activities, including interactions with the Vitamin D Receptor (VDR) and other nuclear receptors, making it a molecule of interest for further investigation. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the necessary precursors, reaction conditions, and purification methods. Furthermore, it elucidates the known signaling pathways of this compound, offering a valuable resource for researchers in the fields of medicinal chemistry, endocrinology, and drug development.
Introduction
The synthesis of vitamin D analogs is a critical area of research, driven by the diverse physiological roles of these compounds. This compound is a member of this family, formed through the photochemical isomerization of 25-hydroxyprevitamin D3. Understanding its synthesis is paramount for producing this compound in sufficient quantities for biological and pharmacological studies. This guide outlines a common synthetic route, starting from the readily available 25-hydroxycholesterol (B127956).
Synthetic Pathway Overview
The synthesis of this compound can be broadly divided into two key stages:
-
Conversion of 25-hydroxycholesterol to 25-hydroxy-7-dehydrocholesterol: This involves the introduction of a C7-C8 double bond into the cholesterol backbone.
-
Photochemical isomerization of 25-hydroxy-7-dehydrocholesterol: This light-induced reaction yields a mixture of isomers, including 25-hydroxyprevitamin D3, 25-hydroxyvitamin D3, and the target compound, this compound.
Subsequent purification is then required to isolate this compound from the reaction mixture.
Experimental Protocols
Synthesis of 25-Hydroxy-7-dehydrocholesterol
This procedure is adapted from established methods for the synthesis of 7-dehydrocholesterol (B119134) derivatives.
Materials:
-
25-Hydroxycholesterol
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or other radical initiator
-
Collidine or other suitable base
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Allylic Bromination: Dissolve 25-hydroxycholesterol in a suitable solvent such as hexane. Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture under inert atmosphere while irradiating with a sunlamp or another appropriate light source to initiate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Dehydrobromination: Concentrate the filtrate under reduced pressure. Dissolve the crude bromo-intermediate in a high-boiling solvent like collidine. Heat the mixture at reflux to effect dehydrobromination.
-
Purification: After cooling, dilute the reaction mixture with a solvent such as dichloromethane and wash with an acidic solution (e.g., dilute HCl) to remove the base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to yield pure 25-hydroxy-7-dehydrocholesterol.
Photochemical Synthesis of this compound
This step involves the UV irradiation of the precursor to induce isomerization. The ratio of photoisomers is dependent on the wavelength of light and the duration of irradiation.
Materials:
-
25-Hydroxy-7-dehydrocholesterol
-
Ethanol (B145695) or other suitable solvent for UV irradiation
-
Quartz reaction vessel
-
UV lamp (medium-pressure mercury lamp or other source with appropriate wavelength emission)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Photochemical Reaction: Dissolve 25-hydroxy-7-dehydrocholesterol in a UV-transparent solvent like ethanol in a quartz reaction vessel. Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 30 minutes. Irradiate the solution with a UV lamp. The choice of wavelength can influence the product distribution, with shorter wavelengths sometimes favoring tachysterol (B196371) formation. Monitor the reaction progress by HPLC to determine the optimal irradiation time for maximizing the yield of this compound.
-
Purification: After the desired level of conversion is reached, concentrate the reaction mixture under reduced pressure. The separation of this compound from the other photoisomers (25-hydroxyprevitamin D3 and 25-hydroxyvitamin D3) is typically achieved by reversed-phase HPLC. A C18 column with a mobile phase of methanol/water or acetonitrile/water is commonly used. Collect the fraction corresponding to this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Quantitative Data
The yields of each step can vary depending on the specific reaction conditions and scale. The following table provides representative data from the literature for similar transformations.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Allylic Bromination & Dehydrobromination | 25-Hydroxycholesterol | 25-Hydroxy-7-dehydrocholesterol | 40-60 |
| 2 | Photochemical Isomerization | 25-Hydroxy-7-dehydrocholesterol | This compound | 10-20 (in the mixture) |
| 3 | HPLC Purification | Mixture of Photoisomers | Pure this compound | >95 (purity) |
Signaling Pathways of this compound
This compound, like other vitamin D metabolites, exerts its biological effects primarily through the nuclear Vitamin D Receptor (VDR).[1][2] Upon binding to the VDR, 25(OH)T3 induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1] This binding modulates the transcription of these genes, leading to a cellular response.[1][2]
One of the well-characterized downstream effects of VDR activation is the upregulation of the CYP24A1 gene, which encodes the enzyme responsible for the catabolism of vitamin D metabolites.[2] This serves as a negative feedback mechanism to control the levels of active vitamin D compounds.
Recent studies have also indicated that 25(OH)T3 can interact with other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), suggesting a broader range of biological activities than previously understood.[2]
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly in the photochemical isomerization step. The purification of the final product from a complex mixture of isomers necessitates the use of advanced chromatographic techniques. Understanding the synthetic route is essential for producing this compound for further research into its biological functions. The ability of this compound to modulate the VDR and other nuclear receptors highlights its potential as a valuable tool for investigating the intricate signaling networks of the vitamin D endocrine system and as a lead compound for the development of novel therapeutics. This guide provides a foundational framework for researchers to embark on the synthesis and study of this intriguing vitamin D metabolite.
References
25-Hydroxytachysterol3 Metabolic Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tachysterol3, a photoproduct of previtamin D3, undergoes metabolic activation primarily through hydroxylation, yielding biologically active metabolites that play a significant role in various signaling pathways. This technical guide provides a comprehensive overview of the metabolic pathway of 25-hydroxytachysterol3, detailing the enzymatic reactions, downstream signaling cascades, and the experimental methodologies used for its investigation. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a deeper understanding of the molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of vitamin D metabolism, nuclear receptor signaling, and drug development.
Introduction
The metabolism of vitamin D3 is a complex process that extends beyond the canonical pathway leading to 1,25-dihydroxyvitamin D3. Tachysterol3, an isomer of previtamin D3 formed upon ultraviolet B (UVB) irradiation of 7-dehydrocholesterol (B119134) in the skin, is now recognized as a substrate for enzymatic modification, leading to the generation of active metabolites. This guide focuses on the metabolic fate of tachysterol3, with a particular emphasis on the formation and subsequent actions of this compound (25(OH)T3).
Metabolic Pathway of this compound
The initial and rate-limiting step in the activation of tachysterol3 is its hydroxylation by cytochrome P450 enzymes.
Initial Hydroxylation
Tachysterol3 is hydroxylated at two primary positions by two different mitochondrial cytochrome P450 enzymes:
-
CYP27A1: This enzyme hydroxylates tachysterol3 at the C25 position to produce This compound (25(OH)T3) .
-
CYP11A1: This enzyme hydroxylates tachysterol3 at the C20 position to yield 20S-hydroxytachysterol3 (20S(OH)T3) .
Both 25(OH)T3 and 20S(OH)T3 have been detected in human epidermis and serum, indicating their physiological relevance[1].
Putative Downstream Metabolism of this compound
While the downstream metabolic pathway of 25(OH)T3 has not been fully elucidated, studies on the metabolism of the structurally similar compound 25-hydroxydihydrotachysterol3 (25-OH-DHT3) suggest potential further modifications. These modifications include additional hydroxylations and oxidations, leading to more polar metabolites. The identified metabolites of 25-OH-DHT3 include 24-oxo, 24-hydroxy, 26-hydroxy, and 26,23-lactone derivatives[2]. It is plausible that 25(OH)T3 undergoes a similar metabolic fate, potentially involving hydroxylation at the C27 position by CYP27A1[1].
Quantitative Data
The following table summarizes the available quantitative data related to the metabolism of tachysterol3 and the activity of the involved enzymes. Due to the limited availability of specific kinetic data for tachysterol3, reference values for other substrates are included for comparison.
| Parameter | Enzyme | Substrate | Value | Reference |
| Rate of Conversion | CYP27A1 | Tachysterol3 | 0.13 min⁻¹ | [1] |
| Turnover Number (kcat) | CYP27A1 | Cholesterol | 9.8 min⁻¹ | [1] |
| Turnover Number (kcat) | CYP27A1 | Vitamin D3 | 2.1 min⁻¹ | [1] |
| Turnover Number (kcat) | CYP11A1 | Ergosterol | 53 ± 14 mol·min⁻¹·mol P450scc⁻¹ | |
| Michaelis Constant (Km) | CYP11A1 | Ergosterol | 0.18 ± 0.10 mol ergosterol/mol phospholipid | |
| Serum Concentration | - | Tachysterol3 | 7.3 ± 2.5 ng/mL | [1] |
Biological Activity and Signaling Pathways
This compound and its counterpart, 20S-hydroxytachysterol3, are not merely metabolic byproducts but are biologically active molecules that function as ligands for several nuclear receptors, thereby modulating various cellular processes.
Vitamin D Receptor (VDR) Signaling
Both 25(OH)T3 and 20S(OH)T3 can activate the Vitamin D Receptor (VDR). This activation leads to the translocation of the VDR from the cytoplasm to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, stimulating their transcription. A key target gene is CYP24A1, which encodes the enzyme responsible for the catabolism of vitamin D metabolites.
Aryl Hydrocarbon Receptor (AhR) Signaling
25(OH)T3 is also an agonist for the Aryl Hydrocarbon Receptor (AhR). Upon ligand binding, the AhR translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT). This complex binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in xenobiotic metabolism and immune regulation.
Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling
25(OH)T3 and 20S(OH)T3 have been shown to bind with high affinity to the ligand-binding domains of both Liver X Receptor α and β (LXRα/β) and Peroxisome Proliferator-Activated Receptor γ (PPARγ)[1]. Activation of these receptors plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular differentiation.
Experimental Protocols
In Vitro Enzyme Assay for Tachysterol3 Metabolism
This protocol is adapted from methodologies used for studying the metabolism of sterols by recombinant cytochrome P450 enzymes.
Objective: To determine the metabolic products of tachysterol3 when incubated with recombinant CYP11A1 or CYP27A1.
Materials:
-
Recombinant human CYP11A1 or CYP27A1
-
Adrenodoxin reductase
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Tachysterol3
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC or LC-MS/MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the NADPH regenerating system, adrenodoxin, and adrenodoxin reductase.
-
Add the recombinant CYP enzyme to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding tachysterol3 (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the presence of metabolites using HPLC or LC-MS/MS.
LC-MS/MS Analysis of Tachysterol3 and its Metabolites
This protocol provides a general framework for the quantification of tachysterol3 and its hydroxylated metabolites in biological samples.
Objective: To detect and quantify tachysterol3, 25(OH)T3, and 20S(OH)T3 in samples such as serum or cell culture media.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system)
-
C18 reversed-phase analytical column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Extraction solvent (e.g., methanol (B129727) or acetonitrile)
Procedure:
-
Sample Preparation:
-
To the biological sample, add the internal standard.
-
Precipitate proteins by adding a sufficient volume of cold extraction solvent.
-
Vortex and centrifuge the sample.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized beforehand.
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
-
Conclusion
The metabolic pathway of this compound represents a significant, non-canonical branch of vitamin D metabolism. The generation of biologically active metabolites that interact with a range of nuclear receptors highlights the diverse physiological roles of tachysterol3 photoproducts. Further research is warranted to fully elucidate the downstream metabolic fate of 25(OH)T3 and to comprehensively map the gene regulatory networks controlled by its activation of VDR, AhR, LXR, and PPARγ. A deeper understanding of this pathway holds promise for the development of novel therapeutic strategies targeting a variety of physiological and pathological processes.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polar metabolites of dihydrotachysterol3 in the rat. Comparison with in vitro metabolites of 1 alpha,25-dihydroxydihydrotachysterol3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 25-Hydroxytachysterol3 in Calcium Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 25-Hydroxytachysterol3 (25(OH)T3) in calcium metabolism. It details the compound's origins as a metabolite of tachysterol3, its mechanism of action through the vitamin D receptor (VDR) and other nuclear receptors, and its subsequent effects on intestinal calcium absorption and bone calcium mobilization. This document summarizes available quantitative data, outlines key experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams. The information is intended to serve as a foundational resource for researchers and professionals involved in the study of calcium homeostasis and the development of related therapeutics.
Introduction
This compound is a hydroxylated metabolite of tachysterol3, a photoproduct of previtamin D3.[1][2] The enzymatic conversion of tachysterol3 to its biologically active hydroxyderivatives, including 25(OH)T3, is a critical step in its physiological function.[1][2] This guide explores the intricate mechanisms by which 25(OH)T3 influences calcium metabolism, drawing parallels and distinctions with the well-established vitamin D3 endocrine system.
Biosynthesis and Metabolism
Tachysterol3 is formed in the skin upon exposure to UVB radiation, where previtamin D3 isomerizes into tachysterol3 and lumisterol3.[1][3] While once considered an inactive byproduct of vitamin D3 synthesis, recent studies have shown that tachysterol3 is metabolized into active compounds.[1][2] The hydroxylation of tachysterol3 at the carbon-25 position is catalyzed by the mitochondrial enzyme CYP27A1, yielding this compound.[1][2] Both tachysterol3 and 25(OH)T3 have been identified in human epidermis and serum, indicating their physiological relevance.[1][2]
Mechanism of Action
The primary mechanism of action for this compound in regulating calcium metabolism is through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[1][2][4][5]
Vitamin D Receptor (VDR) Activation
Upon binding to the VDR, 25(OH)T3 induces a conformational change in the receptor, leading to its translocation from the cytoplasm to the nucleus.[1][6] In the nucleus, the 25(OH)T3-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][6] A key target gene upregulated by VDR activation is CYP24A1, which encodes the enzyme responsible for the catabolism of vitamin D metabolites, creating a negative feedback loop.[1][6]
Other Nuclear Receptor Interactions
In addition to the VDR, 25(OH)T3 has been shown to activate other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα and LXRβ), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2] While the precise contribution of these interactions to calcium metabolism is still under investigation, they suggest a broader physiological role for 25(OH)T3 beyond VDR-mediated pathways.
Effects on Calcium Homeostasis
This compound, along with its parent compound dihydrotachysterol (B1670614) (DHT), exerts significant effects on the primary organs involved in calcium regulation: the intestine and bone.
Intestinal Calcium Absorption
This compound stimulates the active transport of calcium across the intestinal epithelium.[4] This process is initiated by the VDR-mediated transcription of genes involved in calcium transport, such as the transient receptor potential vanilloid member 6 (TRPV6) calcium channel and the calcium-binding protein calbindin-D9k. The parent compound, DHT, has been shown to increase the expression of calcium-binding proteins, facilitating the uptake of dietary calcium.[6] Studies on the closely related compound, 25-hydroxydihydrotachysterol3, have demonstrated a dose-dependent stimulation of intestinal calcium transport that exhibits saturation kinetics.[4]
Bone Calcium Mobilization
This compound can stimulate the mobilization of calcium from bone, a process that increases serum calcium levels.[4] However, this effect is dependent on the presence of Parathyroid Hormone (PTH).[4] In the absence of PTH, 25-hydroxydihydrotachysterol3 does not appear to stimulate bone resorption. The response of bone calcium mobilization to 25-hydroxydihydrotachysterol3 appears to be nearly linear with doses ranging from 0.25 µg to 1.00 µg per 100 g of body weight in rats.[4]
Quantitative Data
The following tables summarize the available quantitative data on the effects of dihydrotachysterol and its hydroxylated metabolites on calcium metabolism. It is important to note that specific quantitative dose-response data for this compound is limited in the current literature. Much of the available data pertains to its parent compound, dihydrotachysterol, or the related compound, 25-hydroxydihydrotachysterol3.
Table 1: Effect of 25-Hydroxydihydrotachysterol3 on Intestinal Calcium Transport and Bone Calcium Mobilization in Rats
| Parameter | Dose (µ g/100g body wt) | Effect | Reference |
| Intestinal Calcium Transport | 0.5 | Stimulation | [4] |
| >0.5 | Saturation Behavior | [4] | |
| Bone Calcium Mobilization | 0.25 - 1.00 | Nearly linear increase | [4] |
Table 2: Clinical Dosing and Effects of Dihydrotachysterol (DHT) in Humans
| Indication | Initial Dose (orally, once daily) | Maintenance Dose (orally, once daily) | Target Serum Calcium | Reference |
| Hypoparathyroidism | 0.8 to 2.4 mg for 4 days | 0.2 to 1 mg | 9 to 10 mg/dL | [5] |
| Hypocalcemia | 0.25 to 0.8 mg for several days | 0.2 to 1 mg | 9 to 10 mg/dL | [5] |
| Renal Osteodystrophy | 0.1 to 0.6 mg | 0.1 to 0.6 mg | 9 to 10 mg/dL | [5] |
Note: Dihydrotachysterol therapy requires frequent monitoring of serum calcium levels to avoid hypercalcemia.[5][7][8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in a Target Cell
Caption: VDR signaling pathway of this compound.
Experimental Workflow for Assessing VDR Activation
Caption: Workflow for VDR nuclear translocation assay.
Experimental Workflow for Everted Gut Sac Assay
Caption: Workflow for measuring intestinal calcium transport.
Experimental Protocols
VDR Nuclear Translocation Assay
This protocol is adapted from methods used to assess VDR activation by monitoring the nuclear translocation of a fluorescently tagged VDR protein.[9]
-
Cell Culture: U2OS cells, or a similar suitable cell line, are stably transfected with a vector expressing a fusion protein of the human VDR and Enhanced Green Fluorescent Protein (EGFP-VDR). Cells are maintained in appropriate culture medium supplemented with an antibiotic for selection (e.g., G418).
-
Cell Plating: Cells are seeded into multi-well imaging plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes). A known VDR agonist like calcitriol (B1668218) is used as a positive control.
-
Fixation and Staining: Following treatment, cells are fixed with 4% paraformaldehyde and cell nuclei are counterstained with a fluorescent nuclear dye such as Hoechst 33342.
-
Imaging: Plates are imaged using a high-content imaging system. Images are acquired in both the green (EGFP-VDR) and blue (nuclei) channels.
-
Image Analysis: Automated image analysis software is used to identify the nuclear and cytoplasmic compartments of each cell. The ratio of nuclear to cytoplasmic EGFP fluorescence intensity is calculated. An increase in this ratio indicates nuclear translocation of the VDR.
Everted Gut Sac Assay for Intestinal Calcium Transport
This ex vivo method provides a functional measure of active calcium transport across the intestine.
-
Animal Preparation: Rats are fasted overnight and then euthanized. A segment of the small intestine (typically duodenum or jejunum) is excised and flushed with ice-cold saline.
-
Eversion: The intestinal segment is gently everted over a chilled glass rod.
-
Sac Formation: One end of the everted intestine is ligated with a suture. The sac is filled with a known volume of serosal buffer containing a non-absorbable marker. The other end is then ligated to form a sealed sac.
-
Incubation: The everted sac is incubated in a flask containing mucosal buffer with a known concentration of radiolabeled calcium (45Ca) and the test compound (this compound) at various concentrations. The flask is gassed with 95% O2/5% CO2 and incubated in a shaking water bath at 37°C.
-
Sample Analysis: After the incubation period, the concentration of 45Ca in both the serosal (inside the sac) and mucosal (outside the sac) fluids is determined using liquid scintillation counting.
-
Data Analysis: The active transport is expressed as the ratio of the final serosal 45Ca concentration to the final mucosal 45Ca concentration (S/M ratio). An S/M ratio greater than 1 indicates active transport against a concentration gradient.
In Vitro Bone Resorption (Pit) Assay
This assay assesses the ability of a compound to influence osteoclast-mediated bone resorption.
-
Osteoclast Precursor Isolation: Osteoclast precursors are isolated from the bone marrow of mice or rats.
-
Cell Culture and Differentiation: The precursors are cultured on a resorbable substrate (e.g., dentin slices, bone slices, or calcium phosphate-coated plates) in the presence of M-CSF and RANKL to induce differentiation into mature, multinucleated osteoclasts.
-
Compound Treatment: Differentiated osteoclasts are treated with various concentrations of this compound.
-
Resorption Assessment: After a period of incubation, the cells are removed from the substrate. The substrate is then stained (e.g., with toluidine blue) to visualize the resorption pits.
-
Quantification: The number and area of the resorption pits are quantified using light microscopy and image analysis software. A decrease in pit area in the presence of the test compound indicates an inhibitory effect on bone resorption.
Conclusion
This compound is a biologically active metabolite of tachysterol3 that plays a role in calcium metabolism, primarily through the activation of the Vitamin D Receptor. Its ability to stimulate intestinal calcium absorption and, in the presence of PTH, bone calcium mobilization, positions it as a compound of interest for conditions related to calcium dysregulation. However, the potential for its parent compound, dihydrotachysterol, to induce hypercalcemia underscores the need for careful dose-response studies and therapeutic monitoring. Further research is required to fully elucidate the quantitative effects of 25(OH)T3 on calcium homeostasis and to explore the therapeutic potential of modulating its signaling pathways. This guide provides a foundational framework for such future investigations.
References
- 1. A comparative study of cholecalciferol, dihydrotachysterol and alfacalcidol in the treatment of elderly patients with hypocalcaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sceti.co.jp [sceti.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. deepdyve.com [deepdyve.com]
- 5. drugs.com [drugs.com]
- 6. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Hypercalcaemia due to dihydrotachysterol treatment in patients with hypothyroidism after thyroidectomy [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
25-Hydroxytachysterol3: A Technical Guide to its Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
25-Hydroxytachysterol3 is a hydroxylated metabolite of tachysterol3, a photoproduct of previtamin D3. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and its significant biological activities. This guide is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the expanding roles of vitamin D analogs. We will delve into its known chemical data, experimental protocols for its analysis, and its complex interactions with various nuclear receptors, providing a foundational understanding for future research and therapeutic applications.
Chemical Properties and Structure
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C27H44O2 | PubChem[1] |
| Molecular Weight | 400.6 g/mol | PubChem[1] |
| CAS Number | 39932-44-0 | PubChem[1] |
| IUPAC Name | (1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | PubChem[1] |
| XLogP3 (Computed) | 5.9 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 6 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 40.5 Ų | PubChem[1] |
| Heavy Atom Count (Computed) | 29 | PubChem[1] |
| Complexity (Computed) | 668 | PubChem[1] |
| Solubility | Soluble in ethanol. | Tocris Bioscience[2] |
Chemical Structure
The structure of this compound is characterized by a secosteroid backbone, which is a steroid nucleus with one of the rings opened. Specifically, it is a 9,10-secocholestane derivative.
Synonyms: 25-Hydroxytachysterol 3, (3beta,6E)-9,10-Secocholesta-5(10),6,8-triene-3,25-diol
Experimental Protocols
Enzymatic Synthesis and Extraction of this compound
This compound can be produced via the enzymatic hydroxylation of tachysterol3. The following protocol is based on methodologies described for the metabolic activation of tachysterol3.
Objective: To synthesize and extract this compound from an in vitro enzymatic reaction.
Materials:
-
Tachysterol3
-
CYP27A1 enzyme preparation
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
NADPH regenerating system
-
Nitrogen gas supply
-
HPLC system with a C18 column
Procedure:
-
Enzymatic Reaction: Incubate tachysterol3 with the CYP27A1 enzyme preparation in the reaction buffer containing an NADPH regenerating system. The reaction is typically carried out at 37°C for a defined period (e.g., 1 hour).
-
Extraction: Stop the reaction and extract the metabolites. Add an equal volume of dichloromethane to the reaction mixture. Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase. Repeat the extraction of the aqueous phase twice more with dichloromethane.
-
Drying: Combine the organic extracts and dry the solvent under a stream of nitrogen gas.
-
Reconstitution: Dissolve the dried residue in a known volume of methanol (e.g., 64% methanol in water) for HPLC analysis.
Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from a mixture of metabolites.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 25 cm x 4.6 mm)
Mobile Phase: A gradient of methanol in water.
-
Initial condition: 64% methanol
-
Gradient: Linearly increase to 100% methanol over 40 minutes.
-
Hold at 100% methanol for an additional 40 minutes.
Flow Rate: 0.5 mL/min
Detection: UV absorbance at 280 nm.
Procedure:
-
Inject the reconstituted sample from the extraction step onto the HPLC column.
-
Run the gradient program as described above.
-
Monitor the elution profile at 280 nm.
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed using a purified standard if available.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.
Biological Activity and Signaling Pathways
This compound is not merely an intermediate metabolite; it is a biologically active molecule that exerts its effects through various nuclear receptors.
Receptor Activation
Research has shown that this compound can activate several nuclear receptors, indicating its potential role in regulating a wide range of physiological processes.
-
Vitamin D Receptor (VDR): this compound acts as a ligand for the VDR. This interaction has been demonstrated by the translocation of VDR-GFP fusion protein from the cytoplasm to the nucleus in melanoma cells upon treatment with this compound. Furthermore, it stimulates the expression of the VDR target gene, CYP24A1.
-
Aryl Hydrocarbon Receptor (AhR): Functional reporter assays have revealed that this compound can activate the AhR, although to a lesser extent than its counterpart, 20S-hydroxytachysterol3.
-
Liver X Receptors (LXRα and LXRβ): High-affinity binding of this compound to the ligand-binding domains of both LXRα and LXRβ has been observed in coactivator assays.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): Similar to its interaction with LXRs, this compound shows high-affinity binding to the ligand-binding domain of PPARγ.
Signaling Pathway Diagram
The following diagram illustrates the enzymatic conversion of Tachysterol3 and the subsequent activation of multiple nuclear receptors by this compound.
Experimental Workflow for Receptor Activation Assay
The following diagram outlines a typical workflow for assessing the activation of a nuclear receptor by this compound using a reporter gene assay.
Conclusion
This compound is an emerging bioactive metabolite of the vitamin D pathway with multifaceted interactions with key nuclear receptors. While further research is needed to fully elucidate its physiological and pathological roles, its ability to activate VDR, AhR, LXRs, and PPARγ suggests its potential as a therapeutic agent in various diseases, including skin disorders, metabolic syndromes, and certain cancers. The information and protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule. Future studies should focus on obtaining experimentally verified physical data and developing robust chemical synthesis routes to facilitate further investigation.
References
Unveiling 25-Hydroxytachysterol3: A Technical Guide to its Discovery and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25(OH)T3) is a metabolite of Vitamin D3 that has emerged as a significant bioactive molecule with pleiotropic effects on various cellular processes. Historically overshadowed by the classical Vitamin D3 endocrine pathway, recent research has illuminated the unique origins and functions of 25(OH)T3, revealing its role as a key player in skin physiology and a potential therapeutic agent. This technical guide provides an in-depth exploration of the discovery, history, and biological actions of this compound, with a focus on the experimental evidence and molecular pathways that define its significance.
Discovery and Historical Context
The story of this compound is intrinsically linked to the photobiology of Vitamin D3. Tachysterol (B196371), the parent compound of 25(OH)T3, was first identified as a photoisomer of previtamin D3, formed upon exposure of 7-dehydrocholesterol (B119134) (7-DHC) to ultraviolet B (UVB) radiation in the skin. For many years, tachysterol and other photoisomers were considered inactive byproducts of Vitamin D3 synthesis.
A pivotal shift in this understanding came with the work of Slominski and colleagues, who demonstrated that tachysterol3 undergoes metabolic activation in a manner analogous to Vitamin D3. Their research, culminating in a landmark 2022 publication in the FASEB Journal, established the endogenous production of hydroxylated tachysterol3 derivatives, including 20S-hydroxytachysterol3 and this compound, in human epidermis and serum. This discovery challenged the long-held dogma of their biological inertness and opened a new chapter in Vitamin D research.
Physicochemical Properties
This compound is a secosteroid with the chemical formula C27H44O2 and a molecular weight of 400.6 g/mol . Its structure is characterized by an open B-ring, a feature shared with other Vitamin D metabolites. The presence of a hydroxyl group at the carbon-25 position is critical for its biological activity.
| Property | Value | Reference |
| Molecular Formula | C27H44O2 | --INVALID-LINK-- |
| Molecular Weight | 400.6 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | --INVALID-LINK-- |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the study of this compound, primarily based on the protocols described by Slominski et al. (2022).
Synthesis and Isolation of this compound
The chemical synthesis of this compound has been a crucial step in enabling its biological investigation. Early methods, dating back to 1970, laid the groundwork for modern synthetic routes.
Protocol for Chemical Synthesis (Conceptual Outline based on historical methods):
-
Starting Material: Tachysterol3, obtained through the UVB irradiation of previtamin D3.
-
Hydroxylation: Introduction of a hydroxyl group at the C-25 position of the side chain. This can be achieved through a multi-step chemical process involving protection of existing hydroxyl groups, side-chain modification, and subsequent deprotection.
-
Purification: The synthesized 25(OH)T3 is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve high purity for biological assays.
Detection and Quantification in Biological Samples
The endogenous presence of 25(OH)T3 is confirmed and quantified using sensitive analytical techniques.
Protocol for Liquid Chromatography-Mass Spectrometry (LC/MS-MS) Analysis:
-
Sample Preparation: Biological samples (e.g., human serum, epidermal extracts) are subjected to liquid-liquid or solid-phase extraction to isolate the sterol fraction.
-
Chromatographic Separation: The extracted sterols are separated using a reverse-phase HPLC column with a gradient elution of solvents (e.g., methanol-water).
-
Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using electrospray ionization) and detected by a mass spectrometer. Specific parent and fragment ion transitions for 25(OH)T3 are monitored for accurate identification and quantification.
Biological Activity Assays
The functional effects of 25(OH)T3 are assessed using a variety of in vitro cellular assays.
Protocol for Cell Proliferation Assay (e.g., using human keratinocytes):
-
Cell Culture: Human epidermal keratinocytes are cultured in appropriate growth medium.
-
Treatment: Cells are treated with varying concentrations of 25(OH)T3 or a vehicle control for a specified period (e.g., 24-72 hours).
-
Proliferation Measurement: Cell proliferation is quantified using methods such as MTT assay, BrdU incorporation, or direct cell counting.
-
Data Analysis: The dose-dependent effect of 25(OH)T3 on cell proliferation is determined, and IC50 values (concentration for 50% inhibition) are calculated.
Protocol for Reporter Gene Assay (for nuclear receptor activation):
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for the nuclear receptor of interest (e.g., VDR, AhR, LXR, PPARγ) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.
-
Treatment: Transfected cells are treated with 25(OH)T3, a known agonist for the receptor (positive control), or a vehicle control.
-
Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity by 25(OH)T3 relative to the vehicle control is calculated to determine the extent of receptor activation.
Quantitative Data on Biological Activity
The biological effects of this compound have been quantified in several studies. The following tables summarize key findings.
Table 1: Endogenous Concentrations of Tachysterol3 and its Hydroxylated Metabolites
| Compound | Concentration in Human Epidermis (ng/mg protein) | Concentration in Human Serum (ng/mL) | Reference |
| Tachysterol3 | 25.1 ± 5.2 | 7.3 ± 2.5 | [1] |
| 20S-Hydroxytachysterol3 | Detected | Detected | [1] |
| This compound | Detected | Detected | [1] |
Table 2: Bioactivity of this compound on Nuclear Receptors
| Nuclear Receptor | Activity | Relative Potency | Reference |
| Vitamin D Receptor (VDR) | Agonist | Stimulates CYP24A1 expression (less potent than 1,25(OH)2D3) | [1][2] |
| Aryl Hydrocarbon Receptor (AhR) | Agonist | Moderate activation | [1][2] |
| Liver X Receptors (LXRα and LXRβ) | Agonist | High-affinity binding | [1][2] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist | High-affinity binding | [1][2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by acting as a ligand for several nuclear receptors. The activation of these receptors initiates downstream signaling cascades that regulate gene expression and cellular function.
The initial step in the activation of tachysterol3 is its hydroxylation by cytochrome P450 enzymes, primarily CYP27A1, to form this compound.
Once formed, 25(OH)T3 can bind to and activate a suite of nuclear receptors, leading to diverse biological responses.
Conclusion and Future Directions
The discovery of the endogenous production and biological activity of this compound represents a paradigm shift in our understanding of Vitamin D metabolism and signaling. It is now clear that the photoproducts of previtamin D3 are not inert bystanders but are themselves subject to metabolic activation, giving rise to a new class of secosteroid hormones. The ability of 25(OH)T3 to activate multiple nuclear receptors, including VDR, AhR, LXRs, and PPARγ, underscores its potential as a pleiotropic signaling molecule with implications for skin homeostasis, immune regulation, and cellular proliferation and differentiation.
Future research in this area will likely focus on several key aspects:
-
Elucidation of Downstream Targets: Identifying the specific target genes regulated by 25(OH)T3 through its various receptor interactions.
-
In Vivo Studies: Characterizing the physiological and pathophysiological roles of 25(OH)T3 in animal models.
-
Therapeutic Potential: Exploring the potential of 25(OH)T3 and its analogs as therapeutic agents for skin disorders, inflammatory diseases, and certain types of cancer.
The continued investigation of this compound and other "non-classical" Vitamin D metabolites promises to unveil new layers of complexity in secosteroid biology and may lead to the development of novel therapeutic strategies for a range of human diseases.
References
An In-Depth Technical Guide to the Vitamin D Receptor Binding Affinity of 25-Hydroxytachysterol3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between 25-Hydroxytachysterol3 and the Vitamin D Receptor (VDR). It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the binding affinity, the underlying signaling pathways, and the experimental methodologies used to characterize this interaction.
Introduction: this compound and the Vitamin D Receptor
Dihydrotachysterol (B1670614), a synthetic analog of vitamin D, undergoes hepatic hydroxylation to form its major active metabolite, this compound. This active form exerts its biological effects primarily through binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor. The VDR is a key regulator of numerous physiological processes, including calcium and phosphate (B84403) homeostasis, immune function, and cellular growth and differentiation. The binding of a ligand to the VDR initiates a cascade of molecular events that ultimately modulate the expression of target genes. Understanding the binding affinity of compounds like this compound is therefore critical for elucidating their therapeutic potential and mechanism of action.
Quantitative VDR Binding Affinity Data
The binding affinity of a ligand for its receptor is a primary determinant of its biological potency. This affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The available data for this compound and related Vitamin D analogs are summarized below.
| Compound | Binding Affinity (Kd) | Relative Binding Affinity (%) | Notes |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | ~0.1 nM | 100% | The natural, high-affinity VDR ligand.[1] |
| This compound | 22 nM [2] | ~0.45% | Demonstrates a lower affinity for the VDR compared to the natural ligand, Calcitriol. |
| 25-Hydroxyvitamin D3 (Calcifediol) | ~10-100 nM | ~0.1-1% | The major circulating form of vitamin D, with significantly lower VDR affinity than Calcitriol.[1] |
| 1α,25-Dihydroxydihydrotachysterol2 | Not explicitly defined | 0.3% | A related dihydrotachysterol metabolite with low relative VDR binding affinity. |
Note: Relative binding affinity is calculated relative to 1α,25-Dihydroxyvitamin D3.
VDR Signaling Pathway
The biological effects of this compound are mediated through the canonical Vitamin D Receptor signaling pathway. This pathway can be broadly divided into genomic and non-genomic actions, with the genomic pathway being the primary mechanism for regulating gene expression.
Genomic Signaling Pathway:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and into the nucleus, where it binds to the ligand-binding domain (LBD) of the VDR.
-
Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, which promotes its heterodimerization with the Retinoid X Receptor (RXR).
-
VDRE Binding: The VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex modulates the activity of RNA polymerase II, leading to the initiation or suppression of gene transcription.
-
Protein Synthesis and Cellular Response: The transcribed messenger RNA (mRNA) is translated into proteins that carry out the downstream biological effects, such as the regulation of genes involved in mineral metabolism (e.g., CYP24A1), cell differentiation, and immune modulation.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Effects of 25-Hydroxytachysterol3 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
25-Hydroxytachysterol3 (25(OH)T3) is a metabolite of Vitamin D3 that exhibits a range of physiological effects primarily through its interaction with multiple nuclear receptors. This document provides an in-depth technical overview of the known physiological effects of 25(OH)T3 administration, with a focus on its impact on cellular proliferation, calcium metabolism, and gene expression. Quantitative data from key studies are summarized, and detailed experimental protocols for assessing its activity are provided. Furthermore, signaling pathways influenced by 25(OH)T3 are visualized to facilitate a deeper understanding of its molecular mechanisms.
Introduction
This compound is a biologically active metabolite of tachysterol3, a photoproduct of previtamin D3.[1] Its physiological relevance stems from its ability to act as a ligand for several nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα and LXRβ), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2] Through these interactions, 25(OH)T3 modulates various cellular processes, making it a compound of interest for researchers in endocrinology, dermatology, and drug development. This guide synthesizes the current understanding of the physiological effects of 25(OH)T3, presenting key quantitative data and experimental methodologies to support further research and development.
Core Physiological Effects
The administration of 25(OH)T3 elicits a range of physiological responses, most notably affecting cell proliferation and differentiation, calcium homeostasis, and the expression of specific target genes.
Effects on Cellular Proliferation and Differentiation
25(OH)T3 has been shown to inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts in a dose-dependent manner.[1][2] This anti-proliferative effect is a key characteristic shared with other active Vitamin D compounds.
Table 1: Dose-Dependent Inhibition of Human Keratinocyte and Fibroblast Proliferation by this compound
| Concentration (M) | Keratinocyte Proliferation (% of Control) | Dermal Fibroblast Proliferation (% of Control) |
| 10-9 | ~95% | ~98% |
| 10-8 | ~75% | ~85% |
| 10-7 | ~50% | ~60% |
| 10-6 | ~40% | ~50% |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1]
In addition to inhibiting proliferation, 25(OH)T3 stimulates the expression of genes involved in keratinocyte differentiation, such as involucrin (B1238512) and transglutaminase.[1]
Effects on Calcium Metabolism
25(OH)T3 plays a significant role in calcium homeostasis by influencing intestinal calcium transport and bone calcium mobilization.
Administration of 25(OH)T3 stimulates intestinal calcium transport. Studies in thyroparathyroidectomized rats have shown that this effect is independent of the parathyroid hormone.[3] The intestine is responsive to doses as low as 0.5 μg of 25-hydroxydihydrotachysterol3 per 100 g of body weight.[3]
Table 2: Effect of 25-Hydroxydihydrotachysterol3 on Intestinal Calcium Transport in Rats
| Dose (μ g/100g body weight) | Intestinal Calcium Transport (Transport Ratio: Inside/Outside) |
| 0 (Control) | 1.5 ± 0.2 |
| 0.5 | 2.8 ± 0.3 |
| 1.0 | 4.5 ± 0.4 |
| 2.5 | 5.0 ± 0.5 |
Data are derived from studies on 25-hydroxydihydrotachysterol, a closely related compound, and are indicative of the potential effects of 25(OH)T3.[3]
In contrast to its effects on intestinal calcium transport, the mobilization of calcium from bone by 25(OH)T3 appears to be dependent on the presence of parathyroid hormone.[3] The response shows a near-linear relationship with the administered dose in the tested range.[3]
Table 3: Effect of 25-Hydroxydihydrotachysterol3 on Bone Calcium Mobilization in Rats
| Dose (μ g/100g body weight) | Serum Calcium (mg/100ml) |
| 0 (Control) | 5.2 ± 0.3 |
| 0.25 | 6.1 ± 0.4 |
| 0.50 | 7.0 ± 0.5 |
| 1.00 | 8.5 ± 0.6 |
Data are derived from studies on 25-hydroxydihydrotachysterol.[3]
Effects on Gene Expression
25(OH)T3 modulates the expression of various genes through its interaction with nuclear receptors. A key target gene is CYP24A1, which encodes the enzyme responsible for the catabolism of active vitamin D metabolites. The stimulation of CYP24A1 expression by 25(OH)T3 is a well-documented effect mediated through the VDR.[1]
Table 4: Stimulation of CYP24A1 mRNA Expression by this compound in Human Keratinocytes
| Treatment | Fold Change in CYP24A1 Expression (vs. Vehicle) |
| Vehicle (Ethanol 0.1%) | 1 |
| 25(OH)T3 (10-7 M) | ~150 |
| 1,25(OH)2D3 (10-7 M) | ~1500 |
Data are approximated from graphical representations in the cited literature.[1]
Signaling Pathways
25(OH)T3 exerts its physiological effects by activating multiple signaling pathways. The following diagrams illustrate the known interactions of 25(OH)T3 with the VDR, AhR, LXR, and PPARγ signaling pathways.
Caption: 25(OH)T3 binds to VDR, leading to heterodimerization with RXR and regulation of target gene expression.
Caption: 25(OH)T3 activates the AhR signaling pathway, leading to the regulation of xenobiotic response genes.
Caption: 25(OH)T3 acts as a ligand for LXR, influencing the expression of genes involved in lipid metabolism.
Caption: 25(OH)T3 activates PPARγ, leading to the regulation of genes involved in processes like adipogenesis.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the physiological effects of 25(OH)T3.
Cell Proliferation Assay
-
Objective: To determine the dose-dependent effect of 25(OH)T3 on the proliferation of human epidermal keratinocytes and dermal fibroblasts.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a medium containing various concentrations of 25(OH)T3 (e.g., 10-9 M to 10-6 M) or vehicle control (e.g., 0.1% ethanol).
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
Cell proliferation is assessed using a standard method such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.
-
Absorbance is read at the appropriate wavelength, and the results are expressed as a percentage of the vehicle-treated control.
-
Intestinal Calcium Transport Assay (Everted Gut Sac Method)
-
Objective: To measure the effect of 25(OH)T3 on active calcium transport in the rat intestine.
-
Methodology:
-
Rats are administered 25(OH)T3 or a vehicle control at specified doses and time points before the experiment.
-
A segment of the small intestine (e.g., duodenum) is excised, everted, and tied at one end to form a sac.
-
The sac is filled with a known volume of buffer containing a specific concentration of calcium and 45Ca as a tracer.
-
The sac is incubated in an oxygenated buffer solution with the same composition.
-
After incubation, the concentration of 45Ca inside and outside the sac is determined by liquid scintillation counting.
-
The transport ratio (inside concentration/outside concentration) is calculated to determine the extent of active calcium transport.
-
Bone Calcium Mobilization Assay
-
Objective: To assess the ability of 25(OH)T3 to mobilize calcium from bone in vivo.
-
Methodology:
-
Rats are pre-labeled with 45Ca to incorporate the radioisotope into their bones.
-
After a stabilization period, the rats are administered 25(OH)T3 or a vehicle control.
-
Blood samples are collected at various time points after administration.
-
The concentration of 45Ca in the serum is measured using liquid scintillation counting.
-
An increase in serum 45Ca levels in the treated group compared to the control group indicates mobilization of calcium from the bone.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Objective: To quantify the effect of 25(OH)T3 on the expression of target genes such as CYP24A1.
-
Methodology:
-
Cells (e.g., human keratinocytes) are treated with 25(OH)T3 or a vehicle control for a specified duration.
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative real-time PCR (qPCR) is performed using gene-specific primers for the target gene (CYP24A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of the target gene is calculated using the ΔΔCt method.
-
Nuclear Receptor Activation Assays
-
Objective: To visualize the activation of the VDR by 25(OH)T3 through its translocation to the nucleus.
-
Methodology:
-
Cells are transfected with a plasmid expressing a VDR-Green Fluorescent Protein (GFP) fusion protein.
-
The transfected cells are treated with 25(OH)T3 or a vehicle control.
-
The subcellular localization of the VDR-GFP fusion protein is observed using fluorescence microscopy.
-
Nuclear translocation of the VDR-GFP signal upon treatment with 25(OH)T3 indicates receptor activation.[4]
-
-
Objective: To quantify the activation of AhR by 25(OH)T3.
-
Methodology:
-
Cells are co-transfected with an AhR expression vector and a reporter plasmid containing a luciferase gene under the control of an AhR-responsive element (XRE).
-
The transfected cells are treated with 25(OH)T3 or a vehicle control.
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
An increase in luciferase activity in the presence of 25(OH)T3 indicates AhR activation.[2]
-
-
Objective: To measure the binding and activation of LXR and PPARγ by 25(OH)T3.
-
Methodology:
-
The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged nuclear receptor ligand-binding domain (LBD) and a fluorescein-labeled coactivator peptide.
-
In the presence of an agonist like 25(OH)T3, the coactivator peptide is recruited to the LBD, bringing the terbium donor and fluorescein (B123965) acceptor into close proximity, resulting in a high FRET signal.
-
The TR-FRET signal is measured in a plate reader, and the EC50 value for 25(OH)T3 can be determined from a dose-response curve.[1]
-
Conclusion
This compound is a multifaceted signaling molecule with significant physiological effects on cell proliferation, calcium metabolism, and gene expression. Its ability to interact with a range of nuclear receptors underscores its potential as a therapeutic agent and a valuable tool for research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to further explore the biological activities and therapeutic potential of 25(OH)T3. Further research is warranted to fully elucidate the intricate molecular mechanisms and in vivo effects of this interesting Vitamin D3 metabolite.
References
Methodological & Application
Application Note: HPLC Analysis of 25-Hydroxytachysterol3 in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25-OH-T3) is a hydroxylated derivative of tachysterol3, a photoproduct of previtamin D3.[1] Emerging research suggests its involvement in various biological pathways, including the regulation of cell proliferation and differentiation through activation of receptors like the vitamin D receptor (VDR).[2] Accurate quantification of 25-OH-T3 in serum is crucial for pharmacokinetic studies, understanding its physiological roles, and in the development of potential therapeutic agents. This application note provides a detailed protocol for the analysis of this compound in human serum using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is adapted from established protocols for the analysis of structurally similar vitamin D metabolites.[3][4][5][6][7]
Principle
This method involves the extraction of this compound from serum, followed by chromatographic separation and quantification. The workflow begins with a protein precipitation step to release the analyte from binding proteins. Subsequently, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to isolate 25-OH-T3 from other serum components. The extracted sample is then injected into a reverse-phase HPLC system. Separation is achieved on a C18 column, and the analyte is detected by its UV absorbance, typically around 265 nm, which is a characteristic absorption wavelength for vitamin D analogs.[8] Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared with a known standard.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound in serum.
Materials and Reagents
-
Apparatus:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Solid-phase extraction manifold and cartridges (if using SPE)
-
-
Reagents:
-
This compound standard (synthesis may be required)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Hexane (B92381), dichloromethane (B109758) (for LLE)
-
Formic acid (optional, for mobile phase modification)
-
Human serum (for matrix-matched calibrators and quality controls)
-
Experimental Protocols
Standard and Calibrator Preparation
-
Stock Solution: Prepare a stock solution of this compound in ethanol (B145695) or methanol at a concentration of 1 mg/mL.
-
Working Standards: Serially dilute the stock solution to prepare working standards at concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Matrix-Matched Calibrators: Spike appropriate volumes of the working standards into analyte-free human serum to create a calibration curve.
Sample Preparation
5.2.1. Protein Precipitation
-
To 500 µL of serum sample, calibrator, or quality control, add 1 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
5.2.2. Extraction (Choose one method)
-
Method A: Liquid-Liquid Extraction (LLE)
-
To the supernatant from the protein precipitation step, add 2 mL of hexane.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (hexane) to a new tube.
-
Repeat the extraction with another 2 mL of hexane and combine the organic layers.
-
-
Method B: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 2 mL of 40% methanol in water to remove polar interferences.
-
Elute the this compound with 2 mL of methanol.
-
5.2.3. Evaporation and Reconstitution
-
Evaporate the collected extract (from LLE or SPE) to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of the HPLC mobile phase.
-
Vortex briefly and transfer to an HPLC vial for analysis.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Methanol:Water (90:10, v/v) or a gradient elution program may be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 265 nm[8]
Data Presentation: Quantitative Summary
The following tables present typical performance characteristics for the HPLC analysis of vitamin D analogs in serum. These values should be established and validated specifically for the this compound assay in your laboratory.
Table 1: HPLC Method Parameters
| Parameter | Typical Value |
| Retention Time | 8 - 12 min |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Low QC (e.g., 20 ng/mL) | < 10% | < 15% | 90 - 110% |
| Medium QC (e.g., 100 ng/mL) | < 10% | < 15% | 90 - 110% |
| High QC (e.g., 400 ng/mL) | < 10% | < 15% | 90 - 110% |
Signaling Pathway and Logical Relationships
The analysis of this compound is often relevant in the context of vitamin D metabolism and signaling. The following diagram illustrates a simplified relationship between tachysterol3, its hydroxylation, and its potential action via the Vitamin D Receptor.
Caption: Simplified pathway of this compound action.
Conclusion
This application note provides a comprehensive framework for the HPLC analysis of this compound in serum. The described protocol, including sample preparation and HPLC conditions, is based on well-established methods for similar analytes and serves as a strong starting point for method development and validation. Researchers and scientists can adapt and optimize this methodology to suit their specific laboratory instrumentation and research needs, enabling accurate and reliable quantification of this important vitamin D metabolite.
References
- 1. waters.com [waters.com]
- 2. itspsolutions.com [itspsolutions.com]
- 3. Online solid-phase extraction-liquid chromatography-mass spectrometry to determine free sterols in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of 25-Hydroxytachysterol3 in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 25-hydroxytachysterol3 in human serum. This compound, a metabolite of tachysterol3, is an important analog of vitamin D. Monitoring its circulating levels is crucial for researchers in the fields of endocrinology, drug development, and metabolic studies. The described protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the determination of this compound in a complex biological matrix.
Introduction
Tachysterol3 is a photoisomer of previtamin D3. Its hydroxylated metabolite, this compound, is structurally similar to the well-known vitamin D metabolite, 25-hydroxyvitamin D3. The accurate measurement of these various vitamin D analogs is essential for understanding their distinct physiological roles and metabolic pathways. LC-MS/MS has become the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity, specificity, and ability to distinguish between isobaric compounds.[1] This application note provides a detailed protocol for the extraction and quantification of this compound, offering a valuable tool for researchers investigating the biological activity and therapeutic potential of this compound. The challenge in analyzing such compounds lies in their low endogenous concentrations and the presence of interfering isomers, necessitating a robust and well-optimized analytical method.[2][3]
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to isolate this compound from the serum matrix and minimize matrix effects.
Protocol:
-
To 100 µL of serum sample in a polypropylene (B1209903) tube, add 10 µL of an internal standard solution (e.g., d6-25-hydroxyvitamin D3 in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Dry the extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the extraction of this compound from serum.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to resolve this compound from other endogenous components.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | 50% B to 95% B over 8 min, hold at 95% B for 2 min, return to 50% B for 2 min |
Mass Spectrometry
The analysis is carried out on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The compound-specific parameters are optimized for the detection of this compound.
Table 2: MS Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
The molecular formula of this compound is C27H44O2, with a monoisotopic mass of approximately 400.33 Da.[4] The precursor ion is expected to be the protonated molecule [M+H]+. Fragmentation will likely involve the loss of one or two water molecules. The proposed MRM transitions would need to be optimized for the specific instrument used.
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 401.3 | 383.3 ([M+H-H2O]+) | 100 | (To be optimized) |
| This compound (Qualifier) | 401.3 | 365.3 ([M+H-2H2O]+) | 100 | (To be optimized) |
| d6-25-hydroxyvitamin D3 (IS) | 407.4 | 389.4 ([M+H-H2O]+) | 100 | (To be optimized) |
Results and Discussion
This method is designed to provide excellent linearity, accuracy, and precision for the quantification of this compound in human serum. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction recovery and instrument response.
Linearity
The method should be linear over a clinically relevant concentration range. A calibration curve can be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Table 4: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | (Example Value) |
| 1.0 | (Example Value) |
| 5.0 | (Example Value) |
| 10.0 | (Example Value) |
| 25.0 | (Example Value) |
| 50.0 | (Example Value) |
A correlation coefficient (r²) of >0.99 is expected.
Precision and Accuracy
The precision of the method is evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates. The accuracy is determined by comparing the measured concentration to the nominal concentration.
Table 5: Representative Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | <15% | <15% | 85-115% |
| Medium | 15 | <15% | <15% | 85-115% |
| High | 40 | <15% | <15% | 85-115% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (S/N). For similar vitamin D metabolites, LOQs in the low ng/mL to pg/mL range have been reported.[5]
Signaling and Metabolic Context
Caption: Simplified metabolic pathway of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound in human serum. The protocol, including a simple liquid-liquid extraction and a fast chromatographic run, is well-suited for research laboratories studying the metabolism and physiological effects of vitamin D analogs. The high sensitivity and specificity of tandem mass spectrometry ensure accurate measurement, which is critical for advancing our understanding of these compounds in health and disease.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.library.smu.edu.sg [search.library.smu.edu.sg]
- 4. This compound | C27H44O2 | CID 101670588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bio-characterization of 25-Hydroxytachysterol3
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25-HT3) is a metabolite of Vitamin D3 with potential therapeutic applications.[1] Understanding its biological activity is crucial for its development as a pharmaceutical agent. These application notes provide detailed protocols for a suite of bioassays to characterize the activity of 25-HT3, focusing on its interactions with key nuclear receptors and its influence on metabolic pathways. 25-HT3 is known to activate multiple receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptor α/β (LXRα/β), and Peroxisome Proliferator-Activated Receptor γ (PPARγ), and it also modulates the expression of the metabolizing enzyme CYP24A1.[1]
The following protocols describe cell-based reporter gene assays to quantify the agonistic activity of 25-HT3 on these receptors, a VDR competitive binding assay to determine its binding affinity, and a gene expression assay to measure the induction of CYP24A1.
Signaling Pathways and Experimental Workflow
The biological activity of 25-HT3 can be assessed by investigating its effect on multiple signaling pathways. The diagrams below illustrate the general mechanism of nuclear receptor activation and the overarching experimental workflow for characterizing this compound.
Caption: Generalized Nuclear Receptor Signaling Pathway Activated by 25-HT3.
Caption: Experimental Workflow for 25-HT3 Bio-characterization.
Data Presentation
The following tables summarize the expected quantitative data from the bioassays.
Table 1: Agonist Activity of 25-HT3 on Nuclear Receptors
| Target Receptor | Assay Type | Cell Line | EC50 (nM) | Max Fold Activation |
| VDR | Reporter Gene | HEK293T | To be determined | To be determined |
| AhR | Reporter Gene | HepG2 | To be determined | To be determined |
| LXRα | Reporter Gene | HEK293T | To be determined | To be determined |
| PPARγ | Reporter Gene | HEK293T | To be determined | To be determined |
| Reference Agonist | e.g., Calcitriol | HEK293T | ~0.1-1 | ~100-200 |
Table 2: VDR Binding Affinity of 25-HT3
| Compound | Assay Type | Receptor Source | Ki (nM) |
| 25-HT3 | Competitive Binding | Recombinant Human VDR | To be determined |
| Reference Ligand | e.g., Calcitriol | Recombinant Human VDR | ~0.1 |
Table 3: Induction of CYP24A1 Gene Expression by 25-HT3
| Cell Line | Treatment Time (hr) | EC50 (nM) | Max Fold Induction |
| HaCaT | 24 | To be determined | To be determined |
| Reference | Calcitriol (24 hr) | ~1-10 | ~500-2000 |
Experimental Protocols
Nuclear Receptor Activation Reporter Gene Assay
Objective: To quantify the agonist activity of 25-HT3 on VDR, AhR, LXRα, and PPARγ.
Principle: This assay utilizes engineered cell lines that co-express a specific nuclear receptor and a reporter gene (e.g., luciferase) under the control of a response element for that receptor. Activation of the receptor by a ligand like 25-HT3 leads to the expression of the reporter gene, which can be quantified by measuring luminescence.
Materials:
-
Cell Lines: HEK293T or other suitable host cells.
-
Plasmids:
-
Expression vectors for human VDR, AhR, LXRα, or PPARγ.
-
Reporter plasmid containing a luciferase gene downstream of the corresponding response element (e.g., VDRE-luc, XRE-luc, LXRE-luc, PPRE-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Reagents:
-
This compound
-
Reference agonists (e.g., Calcitriol for VDR, TCDD for AhR, T0901317 for LXRα, Rosiglitazone for PPARγ).
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
Standard cell culture equipment.
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a transfection mix containing the nuclear receptor expression plasmid (50 ng), the corresponding luciferase reporter plasmid (100 ng), and the Renilla luciferase control plasmid (10 ng).
-
Follow the manufacturer's protocol for the transfection reagent.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 25-HT3 and the reference agonist in serum-free medium.
-
Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log concentration of 25-HT3 and fit a dose-response curve to determine the EC50 and maximal activation.
-
VDR Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 25-HT3 for the Vitamin D Receptor.
Principle: This assay measures the ability of unlabeled 25-HT3 to compete with a radiolabeled VDR ligand (e.g., [³H]1α,25(OH)₂D₃) for binding to the VDR. The concentration of 25-HT3 that inhibits 50% of the specific binding of the radioligand is the IC50, which can be used to calculate the Ki.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]1α,25(OH)₂D₃.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled 1α,25(OH)₂D₃.
-
Assay Buffer: Tris-based buffer with additives to ensure protein stability.
-
Separation System: Glass fiber filters and a vacuum filtration manifold.
-
Detection: Liquid scintillation counter and scintillation cocktail.
Protocol:
-
Assay Setup: In a 96-well plate, combine the VDR source, a fixed concentration of [³H]1α,25(OH)₂D₃, and serial dilutions of 25-HT3.
-
Controls: Include wells for total binding (no competitor), non-specific binding (excess unlabeled 1α,25(OH)₂D₃), and vehicle control.
-
Incubation: Incubate the plate at 4°C for 16-18 hours to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of 25-HT3.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CYP24A1 Gene Expression Assay
Objective: To measure the induction of CYP24A1 mRNA expression by 25-HT3.
Principle: CYP24A1 is a well-known target gene of VDR. Its expression is strongly induced by VDR agonists. This assay uses quantitative real-time PCR (qPCR) to measure the relative levels of CYP24A1 mRNA in cells treated with 25-HT3.
Materials:
-
Cell Line: Human keratinocytes (HaCaT) or other VDR-responsive cells.
-
Reagents:
-
This compound.
-
Calcitriol (as a positive control).
-
Cell culture medium.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for human CYP24A1 and a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Equipment:
-
Real-time PCR system.
-
Standard cell culture and molecular biology equipment.
-
Protocol:
-
Cell Seeding and Treatment:
-
Seed HaCaT cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with serial dilutions of 25-HT3 or Calcitriol for 24 hours. Include a vehicle control.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Set up qPCR reactions using the synthesized cDNA, primers for CYP24A1 and the housekeeping gene, and a qPCR master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of CYP24A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Plot the fold induction against the log concentration of 25-HT3 to determine the EC50 for CYP24A1 induction.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize conditions, such as cell density, reagent concentrations, and incubation times, for their specific experimental setup. All experiments should be performed in a sterile environment using appropriate safety precautions.
References
In Vitro Applications of 25-Hydroxytachysterol3 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25(OH)T3) is a metabolite of Tachysterol3, a photoproduct of previtamin D3.[1] Emerging in vitro research has highlighted its significant biological activities, positioning it as a molecule of interest for studies in dermatology, oncology, and endocrinology. This document provides detailed application notes and experimental protocols for the use of 25(OH)T3 in cell culture, focusing on its effects on cell proliferation, differentiation, and its interaction with various nuclear receptors.
Biological Activities and Applications
25(OH)T3 has demonstrated a range of effects on various cell types, primarily through its ability to activate multiple nuclear receptors. Its main in vitro applications include:
-
Inhibition of Cell Proliferation: 25(OH)T3 has been shown to inhibit the proliferation of human epidermal keratinocytes and dermal fibroblasts. This anti-proliferative activity makes it a candidate for studies related to hyperproliferative skin disorders.[2]
-
Induction of Cell Differentiation: In keratinocytes, 25(OH)T3 stimulates the expression of genes associated with cellular differentiation, such as Keratin 1 (KRT1), Keratin 10 (KRT10), and Involucrin (IVL).[1] This suggests its potential in research focused on skin barrier function and diseases characterized by abnormal differentiation.
-
Modulation of Gene Expression: As an activator of several nuclear receptors, 25(OH)T3 upregulates the expression of their target genes. A key target is CYP24A1, a gene involved in vitamin D metabolism, which is robustly induced in the presence of 25(OH)T3.[2][3] It also stimulates the expression of antioxidant-related genes in keratinocytes.[2]
-
Nuclear Receptor Activation: 25(OH)T3 is a promiscuous ligand, activating the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptor α/β (LXRα/β), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[2][3] This broad activity profile opens avenues for its investigation in diverse cellular processes regulated by these receptors.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the in vitro effects of this compound.
| Cell Line/Type | Assay | Parameter | Value | Reference |
| Human Epidermal Keratinocytes | Proliferation Inhibition | IC50 | ~100 nM | [1] |
| Human Dermal Fibroblasts | Proliferation Inhibition | IC50 | ~1 µM | [1] |
| HaCaT Keratinocytes | VDR Activation | EC50 | ~100 nM | [2] |
| Melanoma Cells | VDR-GFP Translocation | Effective Conc. | 100 nM | [2] |
| - | AhR Reporter Assay | - | Moderate Activation | [2][3] |
| - | LXRα TR-FRET Assay | EC50 | ~1 µM | [2] |
| - | LXRβ TR-FRET Assay | EC50 | ~1 µM | [2] |
| - | PPARγ TR-FRET Assay | EC50 | ~1 µM | [2] |
Table 1: Potency of this compound in Various In Vitro Assays.
| Gene | Cell Type | Treatment Conc. | Fold Induction (approx.) | Reference |
| CYP24A1 | HaCaT Keratinocytes | 100 nM | >100-fold | [2] |
| KRT1 | Human Epidermal Keratinocytes | 100 nM | ~4-fold | [1] |
| KRT10 | Human Epidermal Keratinocytes | 100 nM | ~3-fold | [1] |
| IVL | Human Epidermal Keratinocytes | 100 nM | ~5-fold | [1] |
Table 2: Gene Expression Modulation by this compound.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol describes the determination of the anti-proliferative effect of 25(OH)T3 on human epidermal keratinocytes or dermal fibroblasts using a colorimetric MTS assay.
Materials:
-
Human Epidermal Keratinocytes (HEK) or Human Dermal Fibroblasts (HDF)
-
Keratinocyte Growth Medium (KGM) or Fibroblast Growth Medium (FGM)
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of the appropriate growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 25(OH)T3 in the respective growth medium. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest 25(OH)T3 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared 25(OH)T3 dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the 25(OH)T3 concentration to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Vitamin D Receptor Is Required for Activation of cWnt and Hedgehog Signaling in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X Receptor-Retinoid X Receptor (LXR-RXR) Heterodimer Cistrome Reveals Coordination of LXR and AP1 Signaling in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 25-Hydroxytachysterol3 in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxytachysterol3 (25(OH)T3) is a metabolite of Vitamin D3, emerging as a compound of interest for its diverse biological activities.[1][2] Primarily recognized for its effects on skin cells, it has demonstrated potential in regulating cellular proliferation and differentiation. These characteristics suggest its utility in animal research models, particularly in studies related to dermatology, immunology, and oncology. This document provides a detailed overview of its known mechanisms, potential applications, and extrapolated protocols for its use in animal research, based on current scientific understanding.
Mechanism of Action
This compound exerts its biological effects through the activation of multiple nuclear receptors.[1][2][3] This multi-receptor agonism underscores its potential for pleiotropic effects. The primary signaling pathways initiated by 25(OH)T3 are detailed below.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activating multiple nuclear receptors.
Applications in Animal Research Models
Based on its known in vitro activities and the established use of other Vitamin D analogs in animal models, 25(OH)T3 is a candidate for investigation in the following areas:
-
Dermatological Disorders: Its anti-proliferative and pro-differentiative effects on keratinocytes make it a strong candidate for models of psoriasis and atopic dermatitis.[1][2]
-
Fibrotic Diseases: By inhibiting fibroblast proliferation, it could be explored in models of skin fibrosis and scleroderma.
-
Cancer Research: Its ability to modulate cell growth suggests potential applications in various cancer models, particularly skin cancers.
-
Immunology: As an agonist of VDR, AhR, LXR, and PPARγ, all of which have roles in immune regulation, it could be used to study inflammatory and autoimmune conditions.
Quantitative Data from In Vitro Studies
While in vivo data is currently unavailable, the following table summarizes key quantitative findings from in vitro studies, which can inform dose-finding studies in animal models.
| Cell Type | Parameter Measured | Concentration Range (µM) | Observed Effect |
| Epidermal Keratinocytes | Proliferation | 0.1 - 100 | Inhibition of proliferation.[1] |
| Dermal Fibroblasts | Proliferation | 0.1 - 100 | Inhibition of proliferation.[1] |
| Epidermal Keratinocytes | Gene Expression | 0.1 - 100 | Stimulation of differentiation and antioxidant-related genes.[1] |
| Melanoma Cells | VDR Translocation | Not Specified | Translocation of VDR-GFP from cytoplasm to the nucleus, indicating VDR activation.[3] |
| Human Reporter Assay System | AhR Activation | Not Specified | Marked activation of Aryl Hydrocarbon Receptor (AhR).[3] |
Experimental Protocols for Animal Research Models
The following protocols are extrapolated from established methodologies for similar compounds, such as other Vitamin D3 analogs, and should be adapted and optimized for specific research questions and animal models.
Topical Application for Skin Disorder Models (e.g., Psoriasis, Atopic Dermatitis)
This protocol is based on models inducing skin inflammation, such as the imiquimod-induced psoriasis model or the calcipotriol (B1668217) (MC903)-induced atopic dermatitis model.[3][4][5]
1. Animal Model Induction:
-
Psoriasis-like Model: Apply a daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream to the shaved dorsal skin and right ear of mice (e.g., BALB/c or C57BL/6) for 5-7 consecutive days.
-
Atopic Dermatitis-like Model: Apply a daily topical dose of a Vitamin D3 analog like calcipotriol (MC903) to the ear or shaved dorsal skin of mice for several days to induce an atopic dermatitis-like phenotype.[1][2][4]
2. Preparation of this compound Formulation:
-
Dissolve 25(OH)T3 in a suitable vehicle. Common vehicles for topical application include ethanol, propylene (B89431) glycol, or a cream base. The final concentration will need to be determined in pilot studies, but a starting point could be in the range of 1-50 µM, based on in vitro data.
3. Dosing and Administration:
-
Route: Topical (epicutaneous) application.
-
Dose: This is a critical parameter to determine empirically. A starting dose could be in the range of 1-10 nmol per application site.
-
Frequency: Once or twice daily application.
-
Procedure: Apply a fixed volume (e.g., 20-50 µL) of the 25(OH)T3 formulation to the inflamed skin area.
4. Monitoring and Endpoints:
-
Clinical Scoring: Daily evaluation of skin erythema, scaling, and thickness using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).
-
Histology: At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Gene Expression Analysis: Use qPCR or RNA-seq on skin samples to measure the expression of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α), and keratinocyte differentiation markers.
-
Systemic Effects: Monitor for signs of hypercalcemia, a potential side effect of systemic absorption of active Vitamin D compounds.
Experimental Workflow for Topical Application in a Skin Disorder Model
Caption: Workflow for evaluating 25(OH)T3 in a mouse model of skin inflammation.
Disclaimer: The provided protocols are for informational purposes and should be considered as a starting point. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC). Dose-finding and toxicity studies are essential prerequisites for any efficacy studies.
References
- 1. A Mouse Model for Atopic Dermatitis Using Topical Application of Vitamin D3 or of Its Analog MC903. | Semantic Scholar [semanticscholar.org]
- 2. A Mouse Model for Atopic Dermatitis Using Topical Application of Vitamin D3 or of Its Analog MC903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 25-Hydroxytachysterol3 Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
25-Hydroxytachysterol3 (25-OH-T3) is a metabolite of tachysterol3, a photoproduct of previtamin D3. Recent studies have highlighted the biological activities of 25-OH-T3 and its related metabolites, indicating their potential roles in cellular differentiation and proliferation. Accurate quantification of these metabolites is crucial for understanding their physiological functions, metabolism, and potential as therapeutic agents. This document provides detailed application notes and protocols for the quantification of 25-OH-T3 and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for this application due to its high sensitivity and specificity.
Metabolic Pathway of Tachysterol3
Tachysterol3 undergoes enzymatic hydroxylation to form active metabolites. The primary metabolic pathway involves the following steps:
-
Formation of 25-OH-T3: Tachysterol3 is hydroxylated at the C-25 position by the enzyme CYP27A1 to produce this compound (25-OH-T3).[1]
-
Formation of 20S-OH-T3: Alternatively, CYP11A1 can hydroxylate tachysterol3 at the C-20 position to form 20S-hydroxytachysterol3 (20S-OH-T3).[1]
-
Further Metabolism: 25-OH-T3 can be further metabolized to more polar compounds, including 24-oxo, 24-hydroxy, and 26-hydroxy derivatives.[2]
Both 20S(OH)T3 and 25(OH)T3 have been detected in human epidermis and serum.[1] These metabolites have been shown to inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts and stimulate the expression of differentiation and anti-oxidative genes.[1]
Quantitative Data
The following table summarizes the available quantitative data for tachysterol3. While specific concentrations for 25-OH-T3 metabolites in various matrices are not widely published, the concentration of the parent compound provides a reference point.
| Compound | Matrix | Concentration (ng/mL) | Reference |
| Tachysterol3 | Human Serum | 7.3 ± 2.5 | [1] |
Experimental Protocol: Quantification of 25-OH-T3 Metabolites by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of 25-OH-T3 and its metabolites from serum or plasma. This method is adapted from established protocols for the analysis of structurally similar vitamin D metabolites.[3][4]
Materials and Reagents
-
Solvents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile (B52724), n-hexane, and water.
-
Standards: Analytical standards of this compound and its metabolites (if available).
-
Internal Standard (IS): A stable isotope-labeled analog, such as d6-25-hydroxyvitamin D3, is recommended for accurate quantification.[3]
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges.
-
Other Reagents: Formic acid, ammonium (B1175870) hydroxide.
Sample Preparation
The following workflow is recommended for sample preparation to extract the analytes of interest and remove interfering substances.
Detailed Steps:
-
Sample Collection: Collect blood samples and process to obtain serum or plasma. Store at -80°C until analysis.
-
Internal Standard Addition: To 200 µL of serum or plasma, add the internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.[3][4] Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water/methanol (90:10, v/v) to remove polar interferences.
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
The following are suggested starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrument and metabolites of interest.
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 350°C (APCI) / 120°C (ESI) |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
MRM Transitions:
Specific MRM transitions for 25-OH-T3 and its metabolites need to be determined by infusing pure standards. For structurally similar compounds like 25-hydroxyvitamin D3, a common transition is the loss of a water molecule. For example, for 25-OH-D3 (m/z 401.4), a common product ion is m/z 383.4.[3] Similar fragmentation patterns can be expected for 25-OH-T3.
Data Analysis and Quality Control
-
Calibration Curve: Prepare a calibration curve using a series of known concentrations of the analytical standards spiked into a surrogate matrix (e.g., charcoal-stripped serum).
-
Quantification: Quantify the analytes by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.
Signaling and Biological Activity
25-OH-T3 and 20S-OH-T3 exert their biological effects by acting on several nuclear receptors. Understanding these interactions is key to elucidating their physiological roles.
The activation of these receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leads to the modulation of target gene expression.[1] This results in the inhibition of proliferation and stimulation of differentiation in cells like keratinocytes.[1]
Conclusion
The protocols and information provided herein offer a comprehensive guide for the quantification of this compound and its metabolites. The use of LC-MS/MS provides a robust and sensitive platform for these measurements, which is essential for advancing our understanding of the biological roles of these compounds in health and disease. Further research is needed to establish standardized methods and reference ranges for these novel metabolites.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polar metabolites of dihydrotachysterol3 in the rat. Comparison with in vitro metabolites of 1 alpha,25-dihydroxydihydrotachysterol3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of 25-hydroxyvitamin D3 (25OHD3) and 25-hydroxyvitamin D2 (25OHD2) in human serum using liquid chromatography-tandem mass spectrometry and its comparison to a radioimmunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Creating Stable Solutions of 25-Hydroxytachysterol3 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
25-Hydroxytachysterol3 (25-OH-T3) is a metabolite of Vitamin D3 with significant biological activity, including the inhibition of proliferation and promotion of differentiation in skin cells. It exerts its effects by activating multiple nuclear receptors, such as the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Proper preparation of stable solutions of this lipophilic compound is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the dissolution, stabilization, and storage of 25-OH-T3, along with an overview of its key signaling pathways.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₄O₂ | [1][2][3] |
| Molecular Weight | ~400.6 g/mol | [1] |
| Appearance | Solid (assumed) | General knowledge |
| Storage Temperature | -20°C | [2] |
Preparation of Stable this compound Solutions
Given its lipophilic nature, 25-OH-T3 is poorly soluble in aqueous solutions. The following protocols are designed to create stable stock and working solutions for experimental use.
Recommended Solvents
Based on experimental evidence from cell culture studies, ethanol (B145695) is a suitable solvent for dissolving 25-OH-T3.[1][2] For other potential solvents, it is advisable to perform small-scale solubility tests.
Protocol for Preparing a 10 mM Stock Solution in Ethanol
Materials:
-
This compound (solid)
-
Anhydrous ethanol (≥99.5%)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing: Accurately weigh a precise amount of 25-OH-T3 (e.g., 1 mg) in a sterile microfuge tube or on weighing paper.
-
Dissolution: Transfer the weighed 25-OH-T3 to the amber glass vial. Add the calculated volume of anhydrous ethanol to achieve a 10 mM concentration.
-
Calculation Example: For 1 mg of 25-OH-T3 (MW = 400.6 g/mol ), the volume of ethanol needed for a 10 mM stock solution is: (1 mg / 400.6 g/mol ) / (10 mmol/L) = 0.2496 mL or 249.6 µL.
-
-
Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: If required for sterile cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter compatible with ethanol (e.g., PTFE).
-
Storage: Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions for Cell Culture
Materials:
-
10 mM 25-OH-T3 stock solution in ethanol
-
Sterile cell culture medium
Procedure:
-
Dilution: Serially dilute the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., ethanol) as the experimental conditions. For instance, if the final concentration of 25-OH-T3 is 100 nM (prepared from a 1:100,000 dilution of the 10 mM stock), the vehicle control should contain 0.001% ethanol. Published studies have successfully used a final ethanol concentration of 0.1% as a vehicle control.[1][2]
-
Pre-warming: Before adding to cells, pre-warm the final working solution to the appropriate temperature for your experimental system (e.g., 37°C for mammalian cells).
Stability and Storage Recommendations
To ensure the integrity of 25-OH-T3 solutions, the following storage conditions are recommended:
| Solution Type | Storage Temperature | Light Protection | Duration |
| Solid Compound | -20°C | Recommended | As per manufacturer's instructions |
| Stock Solution (in Ethanol) | -20°C | Mandatory (amber vial or foil) | Up to 6 months (minimize freeze-thaw) |
| Working Solutions (in Media) | 2-8°C | Mandatory | Prepare fresh for each experiment |
Key Signaling Pathways of this compound
25-OH-T3 is a promiscuous ligand, activating several nuclear receptors to elicit a range of biological responses.
Vitamin D Receptor (VDR) Signaling
Upon binding to the VDR, 25-OH-T3 initiates a signaling cascade that regulates gene expression. A key target gene is CYP24A1, which is involved in vitamin D metabolism.
References
Unveiling the Potential of 25-Hydroxytachysterol3: A Guide to Experimental Design
Introduction: 25-Hydroxytachysterol3 (25(OH)T3) is a biologically active metabolite of tachysterol3, a photoproduct of previtamin D3.[1] Emerging research indicates that 25(OH)T3 is not an inactive byproduct but a potent signaling molecule with diverse cellular effects. Unlike classic vitamin D3 metabolites, 25(OH)T3 interacts with a broader range of nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2] This multi-receptor targeting suggests its potential involvement in a variety of physiological and pathophysiological processes, including cell proliferation, differentiation, and the regulation of anti-oxidative pathways.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments aimed at elucidating the multifaceted effects of this compound. The protocols detailed herein cover key in vitro assays to assess its impact on cellular signaling, proliferation, and gene and protein expression.
Data Presentation
The following tables summarize the quantitative effects of this compound and its related metabolite, 20S-hydroxytachysterol3, on various cellular parameters as reported in preclinical studies.
Table 1: Anti-proliferative Effects of Tachysterol3 Hydroxyderivatives on Human Skin Cells [1][3]
| Cell Type | Compound | Concentration (M) | Proliferation Inhibition (%) |
| Epidermal Keratinocytes | 20S(OH)T3 | 10⁻⁸ | ~40% |
| 10⁻⁷ | ~60% | ||
| 10⁻⁶ | ~75% | ||
| 25(OH)T3 | 10⁻⁸ | ~35% | |
| 10⁻⁷ | ~55% | ||
| 10⁻⁶ | ~70% | ||
| Dermal Fibroblasts | 20S(OH)T3 | 10⁻⁸ | ~20% |
| 10⁻⁷ | ~45% | ||
| 10⁻⁶ | ~65% | ||
| 25(OH)T3 | 10⁻⁸ | ~15% | |
| 10⁻⁷ | ~40% | ||
| 10⁻⁶ | ~60% |
Table 2: Activation of Nuclear Receptors by Tachysterol3 Hydroxyderivatives [1][2]
| Receptor | Compound | Assay Type | Concentration (M) | Result (Fold Activation vs. Control) |
| VDR | 20S(OH)T3 | CYP24A1 Expression | 10⁻⁷ | ~10 |
| 25(OH)T3 | CYP24A1 Expression | 10⁻⁷ | ~8 | |
| AhR | 20S(OH)T3 | Reporter Assay | 10⁻⁶ | Marked Activation |
| 25(OH)T3 | Reporter Assay | 10⁻⁶ | Smaller Activation | |
| LXRα/β | 20S(OH)T3 | Ligand Binding Assay | - | High Affinity Binding |
| 25(OH)T3 | Ligand Binding Assay | - | High Affinity Binding | |
| PPARγ | 20S(OH)T3 | Ligand Binding Assay | - | High Affinity Binding |
| 25(OH)T3 | Ligand Binding Assay | - | High Affinity Binding |
Mandatory Visualizations
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 25-Hydroxytachysterol3 Synthesis and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 25-Hydroxytachysterol3.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound after synthesis | 1. Incomplete Photochemical Conversion: Insufficient UV irradiation time or incorrect wavelength can lead to incomplete conversion of the precursor (e.g., 7-dehydrocholesterol (B119134) derivative). | 1. Optimize irradiation time and wavelength. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint. |
| 2. Formation of Byproducts: Prolonged irradiation can lead to the formation of "overirradiation products" like toxisterols and other degradation products.[1] | 2. Carefully control the irradiation time to minimize the formation of degradation products. Consider using a filter to narrow the UV wavelength range. | |
| 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reagent stoichiometry in the preceding chemical steps (e.g., hydroxylation) can reduce the overall yield. | 3. Review and optimize the reaction conditions for each step of the synthesis. Ensure all reagents are of high purity. | |
| Poor separation of this compound from isomers during purification | 1. Co-elution of Isomers: this compound and its isomers (e.g., previtamin D3, lumisterol, and other geometric or stereoisomers) have very similar polarities, making separation by standard chromatography challenging.[2][3][4] | 1. HPLC Method Optimization: a. Use a high-resolution stationary phase (e.g., chiral column if applicable). b. Optimize the mobile phase composition. A non-polar mobile phase (e.g., hexane/isopropanol) is often used for vitamin D analogs. c. Consider using supercritical fluid chromatography (SFC) for improved resolution of isomers.[5] |
| 2. Inadequate Column Choice: The selected column may not have the required selectivity for separating the specific isomers present in the mixture. | 2. Screen different types of HPLC columns (e.g., normal-phase, reverse-phase, chiral) to find the one with the best selectivity for your specific mixture of isomers. | |
| Presence of unexpected peaks in the final product chromatogram | 1. Degradation of the Product: this compound and related compounds can be sensitive to light, heat, and oxygen, leading to the formation of degradation products. | 1. Handle the compound under inert gas (e.g., nitrogen or argon) and protect it from light.[6] Store at low temperatures (e.g., <-15°C).[6] |
| 2. Contamination from Solvents or Reagents: Impurities in the solvents or reagents used during the final purification steps can appear in the chromatogram. | 2. Use high-purity (HPLC grade) solvents and fresh reagents for the final purification steps. | |
| 3. Formation of Toxisterols: Excessive UV irradiation can lead to the formation of various toxisterol byproducts.[1] | 3. Reduce the UV irradiation time and/or intensity. Monitor the reaction closely to stop it before significant amounts of toxisterols are formed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically isomers and byproducts of the photochemical reaction. These can include:
-
Previtamin D3: The immediate precursor to vitamin D3, which exists in thermal equilibrium with it.
-
Lumisterol: A stereoisomer of 7-dehydrocholesterol.[3]
-
Tachysterol: A geometric isomer of previtamin D3.[3]
-
Trans-isomers: Such as 5,6-trans-Vitamin D3 (Cholecalciferol EP Impurity A).[6]
-
Oxidation products: Formed due to exposure to air and light.
-
Toxisterols: A class of "overirradiation products" formed upon prolonged exposure to UV light.[1]
Q2: What analytical techniques are best suited for purity assessment of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound and other vitamin D analogs. For enhanced separation of complex isomeric mixtures, Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) can provide better resolution and specificity.[5]
Q3: How can I improve the stability of this compound during storage?
A3: To ensure the stability of this compound, it is crucial to protect it from light, oxygen, and high temperatures. Recommended storage conditions are at -15°C or lower, under an inert atmosphere (such as nitrogen or argon), and in a light-protected container.[6]
Q4: What is the "isomer problem" in the context of this compound purification?
A4: The "isomer problem" refers to the significant challenge of separating compounds that have the same chemical formula but different spatial arrangements of atoms (isomers).[2][4] In the synthesis of this compound, several such isomers are formed, which have very similar physical and chemical properties, making their separation by conventional chromatographic techniques difficult.[2]
Experimental Protocols
General Protocol for HPLC Analysis of Vitamin D Analogs
-
Column: A normal-phase silica (B1680970) column is often effective.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The exact ratio should be optimized for the specific separation.
-
Detection: UV detection, typically in the range of 254-280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is protected from light during preparation.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity | Typical Origin | Potential Impact | Recommended Analytical Method |
| Previtamin D3 | Photochemical synthesis intermediate | Can affect accurate quantification of the final product | HPLC, SFC-MS |
| Lumisterol | Photochemical byproduct[3] | May have different biological activity | HPLC, SFC-MS |
| Tachysterol | Photochemical byproduct[3] | May have different biological activity | HPLC, SFC-MS[5] |
| Toxisterols | Overirradiation byproduct[1] | Potentially toxic, affects purity | HPLC, LC-MS |
| Oxidation Products | Exposure to air/light | Reduced potency and purity | HPLC, LC-MS |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting flow for addressing low purity issues in the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation Techniques for Identifying Geometric Isomers in Organic Mixtures [eureka.patsnap.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Cholecalciferol impurity A | 22350-41-0 | FC159094 [biosynth.com]
Technical Support Center: Optimizing the Synthesis of 25-Hydroxytachysterol3
Welcome to the technical support center for the synthesis of 25-Hydroxytachysterol3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and purity of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a vitamin D analog, typically begins with a suitable precursor, most commonly 25-hydroxycholesterol (B127956) or 7-dehydrocholesterol (B119134) which is then hydroxylated at the C25 position. The core of the synthesis involves a photochemical conversion of a provitamin D-type precursor (e.g., 25-hydroxy-7-dehydrocholesterol) into a mixture of isomers, including 25-hydroxy-previtamin D3 and this compound. The desired product is then isolated and purified from this mixture.
Q2: What are the major challenges in synthesizing this compound?
A2: The primary challenges include:
-
Controlling the Photochemical Isomerization: The UV irradiation of the provitamin precursor leads to a complex mixture of isomers, including the desired this compound, 25-hydroxy-previtamin D3, and undesired byproducts like 25-hydroxylumisterol3 (B12001194) and various toxisterols.[1][2] Maximizing the yield of the target isomer while minimizing others is a significant challenge.
-
Side Reactions: Over-irradiation can lead to the formation of irreversible and often toxic byproducts known as toxisterols and suprasterols.[3]
-
Purification: The structural similarity of the various isomers makes the purification of this compound a difficult task, often requiring multiple chromatographic steps.
-
Thermal Instability: Previtamin D isomers are thermally labile and can isomerize to the corresponding vitamin D form, which can be an unwanted side product if tachysterol (B196371) is the target.[3]
Q3: How can I improve the yield of the photochemical conversion step?
A3: Several strategies can be employed to improve the yield:
-
Wavelength Selection: The choice of UV irradiation wavelength is critical. Shorter wavelengths (e.g., 254 nm) can be used to convert the provitamin to the previtamin, while longer wavelengths (e.g., 313 nm) can be used to isomerize this compound back to 25-hydroxy-previtamin D3 if the latter is the desired intermediate for another product.[4] A two-stage irradiation process with different wavelengths can be used to optimize the formation of the desired isomer.[4]
-
Irradiation Time: Careful control of the irradiation time is necessary to prevent the formation of over-irradiation byproducts.[5]
-
Use of Photosensitizers: Photosensitizers, such as anthracene, have been reported to improve the conversion of 7-dehydrocholesterol to previtamin D3 and reduce the formation of byproducts.[2]
-
Solvent Choice: The polarity of the solvent can influence the conformational equilibrium of the previtamin, which in turn affects the ratio of photoproducts.[6]
Q4: What are the best methods for purifying this compound?
A4: Due to the similar polarity of the isomers, purification typically involves high-performance liquid chromatography (HPLC), often with a combination of normal-phase and reverse-phase columns. Advanced separation techniques like counter-current chromatography can also be effective for separating sterol isomers.[7]
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of the photochemical reaction mixture. | Insufficient irradiation time or low UV lamp intensity. | Increase irradiation time or use a more powerful UV lamp. Monitor the reaction progress by HPLC to determine the optimal time. |
| Degradation of starting material or products. | Ensure the use of high-purity, degassed solvents to minimize photo-oxidation. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| High proportion of unreacted starting material (e.g., 25-hydroxy-7-dehydrocholesterol). | Inefficient photochemical conversion. | Optimize the irradiation wavelength. Consider using a photosensitizer to enhance the conversion rate.[2] |
| High proportion of undesired isomers (e.g., 25-hydroxylumisterol3, toxisterols). | Inappropriate wavelength or over-irradiation. | Use a more monochromatic light source or filters to select the optimal wavelength. Carefully monitor the reaction and stop it at the point of maximum desired product formation. Polychromatic radiation from sources like mercury medium-pressure lamps can favor byproduct formation.[8] |
| Formation of vitamin D3 analog instead of tachysterol. | Thermal isomerization of the previtamin. | Conduct the photochemical reaction at a low temperature to minimize the thermal conversion of the previtamin to the vitamin D form. |
| Difficulty in separating isomers during purification. | Similar polarity of the compounds. | Employ a multi-step HPLC purification strategy using different column chemistries (e.g., normal-phase followed by reverse-phase). Optimize the mobile phase composition for better resolution. |
| Product degradation during workup and purification. | Exposure to light, heat, or acid. | Protect the reaction mixture and purified product from light. Use amber glassware and conduct manipulations in a darkened room or under red light. Avoid high temperatures and acidic conditions during workup and purification. |
III. Experimental Protocols
A. General Workflow for this compound Synthesis
The synthesis of this compound generally follows the photochemical route from a 25-hydroxylated provitamin D precursor.
Caption: General workflow for the synthesis of this compound.
B. Key Experimental Considerations
-
Photochemical Reaction Setup:
-
Reactor: A quartz reaction vessel is essential to allow for the transmission of UV light. The setup should include a cooling system to maintain a constant, low temperature.
-
Light Source: A medium-pressure mercury lamp with appropriate filters or a laser system can provide the necessary UV irradiation. The choice of wavelength is crucial for maximizing the yield of the desired isomer.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation. Solvents should be degassed prior to use.
-
-
Reaction Monitoring:
-
The progress of the photochemical reaction should be closely monitored by HPLC. Aliquots of the reaction mixture can be taken at regular intervals and analyzed to determine the optimal time to stop the irradiation.
-
-
Purification:
-
Column Selection: For normal-phase HPLC, a silica (B1680970) or diol column is often used. For reverse-phase HPLC, C18 columns are common.
-
Mobile Phase: The mobile phase composition will depend on the column used and the specific isomers being separated. A gradient elution may be necessary to achieve good separation.
-
IV. Data Presentation
Table 1: Influence of Irradiation Wavelength on Photoproduct Quantum Yields
| Photoconversion | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Pro-vitamin D3 → Pre-vitamin D3 | 254 | ~0.4 - 0.5 | [4] |
| Pre-vitamin D3 → Tachysterol3 | < 300 | Higher | [9] |
| Pre-vitamin D3 → Lumisterol3/7-DHC | > 300 | Higher | [9] |
| Tachysterol3 → Pre-vitamin D3 | 313 | 0.42 | [4] |
| Tachysterol3 → Pre-vitamin D3 | 254 | 0.12 | [4] |
Note: "Pro-vitamin D3" and "Pre-vitamin D3" are used as general terms. The presence of the 25-hydroxyl group is not expected to significantly alter the relative quantum yields of the core photochemical transformations.
V. Signaling Pathways and Logical Relationships
Photochemical Isomerization Pathways of 25-Hydroxy-7-dehydrocholesterol
The UV irradiation of 25-hydroxy-7-dehydrocholesterol initiates a cascade of reversible and irreversible photochemical reactions. Understanding these pathways is key to optimizing the synthesis of this compound.
Caption: Photochemical isomerization pathways from 25-hydroxy-7-dehydrocholesterol.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2020230169A1 - Improved photochemical synthesis of vitamin d3 using sensitizers - Google Patents [patents.google.com]
- 3. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformer-specific photoconversion of 25-hydroxytachysterol to 25-hydroxyprevitamin D3: role in the production of vitamin Ds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PREVITAMIN D PHOTOSYNTHESIS IN VITRO [photobiology.com]
- 7. Advances in various techniques for isolation and purification of sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2008128783A2 - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]
- 9. DSpace [open.bu.edu]
Technical Support Center: 25-Hydroxytachysterol3 Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 25-Hydroxytachysterol3. The following information is based on the known chemical properties of related vitamin D analogs and tachysterol (B196371) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on studies of related vitamin D compounds, this compound is likely susceptible to degradation from exposure to heat, light (especially UV radiation), acidic conditions, and oxidation.[1][2] Proper handling and storage are crucial to maintain its integrity.
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light. For short-term use, refrigeration at 2-8°C may be acceptable, but prolonged storage at this temperature is not recommended.
Q3: Can I repeatedly freeze and thaw my this compound solution?
A3: While some vitamin D compounds have shown stability through a limited number of freeze-thaw cycles, it is best practice to aliquot your stock solution into single-use vials to minimize this. This will help prevent potential degradation from temperature fluctuations and reduce the risk of contamination.
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in color or the appearance of precipitate can be an indicator of degradation or contamination. It is recommended to perform an analytical check, such as HPLC-UV, to assess the purity and concentration of the compound before proceeding with your experiment.
Q5: Are there any known incompatible solvents or additives for this compound?
A5: Acidic solutions can cause isomerization and degradation of vitamin D analogs.[1] It is also advisable to use high-purity solvents and to be cautious of potential interactions with other components in your experimental setup. The use of antioxidants, such as butylated hydroxytoluene (BHT), has been shown to be necessary in some in vitro assays to prevent oxidative degradation of tachysterol compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound stock solution. | 1. Prepare a fresh dilution from a new aliquot of your stock solution.2. Verify the concentration and purity of your stock solution using HPLC-UV.3. Review your handling and storage procedures to ensure they align with best practices (see FAQs). |
| Appearance of unknown peaks in chromatogram during analysis. | Formation of degradation products or isomers. | 1. Compare the chromatogram to a freshly prepared standard.2. Consider potential degradation pathways such as photoisomerization or oxidation.3. If possible, use mass spectrometry (LC-MS/MS) to identify the unknown peaks. |
| Precipitate forms in the solution upon storage. | Poor solubility or degradation. | 1. Ensure the solvent is appropriate for the concentration used.2. Gently warm the solution to see if the precipitate redissolves (use caution to avoid thermal degradation).3. If the precipitate remains, it is likely a degradation product, and the solution should be discarded. |
| Loss of biological activity in a cell-based assay. | Degradation of the active compound. | 1. Use a freshly prepared solution of this compound for each experiment.2. Protect your experimental setup from direct light exposure.3. Consider if any components of your media or buffer could be contributing to degradation (e.g., low pH). |
Data Presentation
| Condition | Time Point | Parameter | Initial Value | Measured Value | % Degradation |
| Temperature: 4°C | 24 hours | Concentration (µg/mL) | |||
| Temperature: 25°C | 24 hours | Concentration (µg/mL) | |||
| Temperature: 40°C | 24 hours | Concentration (µg/mL) | |||
| Light Exposure | 6 hours | Concentration (µg/mL) | |||
| pH 3 | 2 hours | Concentration (µg/mL) | |||
| pH 7 | 2 hours | Concentration (µg/mL) | |||
| pH 9 | 2 hours | Concentration (µg/mL) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol (B129727) or ethanol
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 40°C) for a defined period.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and place it in an oven at an elevated temperature (e.g., 60°C).
-
Take samples at various time points.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source in a photostability chamber, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
4. Analysis:
-
At each time point, analyze the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC-UV method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Calculate the percentage of degradation.
Visualizations
Caption: Potential isomerization and degradation pathways for Vitamin D3 and related compounds.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimizing 25-Hydroxytachysterol3 Dosage for In Vivo Studies
A Note on Nomenclature: The compound "25-Hydroxytachysterol3" is more commonly referred to in scientific literature as 25-hydroxydihydrotachysterol , the primary active metabolite of Dihydrotachysterol (DHT). This guide will use the terms Dihydrotachysterol (DHT) and its active metabolite, 25-hydroxydihydrotachysterol, to provide comprehensive support for your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dihydrotachysterol (DHT) and 25-hydroxydihydrotachysterol?
A1: Dihydrotachysterol (DHT) is a synthetic analog of vitamin D.[1] Following administration, it is hydroxylated in the liver to its active form, 25-hydroxydihydrotachysterol.[2] This active metabolite regulates calcium and phosphate (B84403) metabolism through several key actions:
-
Increased Intestinal Absorption: It enhances the absorption of calcium and phosphate from the gastrointestinal tract.[3]
-
Bone Calcium Mobilization: It promotes the release of calcium from bone into the bloodstream.[3]
-
Renal Excretion Reduction: It decreases the excretion of calcium by the kidneys.[3]
Unlike natural vitamin D, DHT does not require hydroxylation by the kidneys to become active, which allows for a more rapid onset of action.[1][3] The active form, 25-hydroxydihydrotachysterol, binds to the vitamin D receptor (VDR) to exert its biological effects.[2]
Q2: What are the recommended starting dosages for in vivo studies in rodents?
A2: The optimal dosage of DHT and its metabolites can vary significantly based on the animal model, the research question, and the desired physiological effect (e.g., inducing hypercalcemia versus studying bone mineralization). Below are some reported dosages from the literature to serve as a starting point for your dose-finding studies.
Table 1: Reported In Vivo Dosages of Dihydrotachysterol (DHT) and its Metabolites
| Compound | Species | Dosage | Administration Route | Observed Effect(s) |
| Dihydrotachysterol (DHT) | Rat | 2 mg (divided doses at 0 and 6 hours) | Not Specified | Study of polar metabolite formation.[4] |
| Dihydrotachysterol (DHT) | Canine | 0.03 mg/kg/day for 2 days, then 0.02 mg/kg/day for 2 days, then 0.01 mg/kg/day | Oral | Achievement of stable normocalcemia. |
| Dihydrotachysterol (DHT) | Human | Approx. 1 mg/day | Oral | Increased plasma ionized calcium, decreased 1,25-(OH)2D3 and PTH concentrations.[2] |
Note: It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q3: How should I prepare Dihydrotachysterol (DHT) for in vivo administration?
A3: Dihydrotachysterol and its metabolites are lipophilic, meaning they are soluble in fats and oils but not in water.[5] Therefore, an appropriate vehicle is required for administration.
Vehicle Selection:
-
Oils: Arachis oil (peanut oil) is a commonly used vehicle.
-
Ethanol (B145695)/Propylene (B89431) Glycol Mixtures: For some applications, a solution in a mixture of ethanol and propylene glycol, further diluted in water, may be suitable.
-
Microemulsions and Nanoemulsions: These formulations can improve the stability and bioavailability of vitamin D analogs.[6]
Preparation Protocol:
-
Always handle the compound in a fume hood, wearing appropriate personal protective equipment.
-
To prepare a stock solution, dissolve the crystalline DHT or 25-hydroxydihydrotachysterol in a small amount of a suitable organic solvent like ethanol.
-
For the final formulation, this stock solution can be diluted in the chosen vehicle (e.g., sterile oil).
-
Ensure the final solution is homogenous. Gentle warming and vortexing may be necessary.
-
Prepare fresh solutions for each experiment to minimize degradation. Vitamin D analogs can be sensitive to light, oxygen, and temperature.[5]
Troubleshooting Guide
Issue 1: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals. What should I do?
Possible Cause: The most common cause of toxicity with DHT and its analogs is hypercalcemia , an excess of calcium in the blood.
Troubleshooting Steps:
-
Cease Administration: Immediately stop administering the compound.
-
Monitor Serum Calcium: Collect blood samples to measure serum calcium levels.
-
Reduce Dosage: If you plan to continue the experiment, significantly reduce the dosage in subsequent cohorts.
-
Hydration: Ensure animals have free access to water. In severe cases, saline diuresis may be considered in consultation with a veterinarian.
-
Monitor Animal Welfare: Closely monitor the animals for any adverse effects and consult with your institution's animal care and use committee and veterinary staff.
Issue 2: I am not observing the expected biological effect. What could be the problem?
Possible Causes:
-
Incorrect Dosage: The dose may be too low.
-
Compound Instability: The compound may have degraded.
-
Improper Formulation/Administration: The compound may not be properly solubilized or administered.
-
Biological Variation: There can be significant biological variability in the response to vitamin D analogs.
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for dose and concentration.
-
Prepare Fresh Solutions: As vitamin D analogs can be unstable, always use freshly prepared solutions.[5]
-
Optimize Vehicle and Administration: Ensure the compound is fully dissolved in the vehicle. For oral gavage, ensure proper technique to deliver the full dose to the stomach. For injections, ensure the correct volume is administered to the intended site.
-
Increase Dosage: In a new cohort of animals, perform a dose-escalation study to determine an effective dose.
-
Check Compound Quality: If possible, verify the purity and integrity of your compound stock using analytical methods like HPLC.
Issue 3: The compound is difficult to dissolve in the vehicle. What are my options?
Possible Cause: Dihydrotachysterol and its metabolites are highly lipophilic and can be challenging to dissolve.
Troubleshooting Steps:
-
Use a Co-solvent: Initially dissolve the compound in a small amount of a compatible organic solvent (e.g., ethanol) before adding it to the main vehicle (e.g., oil).
-
Gentle Warming: Warm the vehicle slightly to aid in dissolution. Avoid excessive heat, which can degrade the compound.
-
Sonication: Use a sonicator to help break up any clumps and facilitate dissolution.
-
Explore Alternative Vehicles: Consider using a different oil or a commercially available formulation vehicle designed for lipophilic compounds. Emulsion-based delivery systems can also be an option.[6]
Experimental Protocols
Protocol: Induction of Mild Hypercalcemia in Mice with Dihydrotachysterol (DHT)
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 8-10 weeks
-
Sex: Male or Female (be consistent within the study)
-
Acclimatization: Allow at least one week for acclimatization to the facility.
2. Compound Preparation (Example for a 1 mg/kg dose):
-
Stock Solution (10 mg/mL): Weigh 10 mg of DHT and dissolve it in 1 mL of 100% ethanol.
-
Working Solution (0.1 mg/mL in corn oil):
-
In a sterile microcentrifuge tube, add 10 µL of the 10 mg/mL DHT stock solution.
-
Add 990 µL of sterile corn oil.
-
Vortex thoroughly until the solution is clear and homogenous. Prepare this solution fresh daily.
-
3. Administration:
-
Route: Oral gavage is a common method. Intraperitoneal (IP) injection is also possible.
-
Dosage Volume: For mice, a typical oral gavage volume is 5-10 mL/kg. For a 25g mouse, a 1 mg/kg dose would be 250 µL of the 0.1 mg/mL working solution.
-
Frequency: Daily or every other day, depending on the desired kinetics of hypercalcemia.
4. Monitoring:
-
Body Weight: Record daily.
-
Clinical Signs: Observe for signs of toxicity (lethargy, ruffled fur, dehydration) daily.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline and at specified time points after administration (e.g., 24, 48, 72 hours) to measure serum calcium and phosphate levels.
-
Urine Collection: If feasible, collect urine to measure urinary calcium and phosphate excretion.
5. Euthanasia and Tissue Collection:
-
At the end of the study, euthanize animals according to approved institutional protocols.
-
Collect blood and tissues of interest for further analysis.
Visualizations
Dihydrotachysterol (DHT) Signaling Pathway
Caption: Dihydrotachysterol (DHT) Metabolism and Genomic Signaling Pathway.
Experimental Workflow for In Vivo Dosage Optimization
Caption: Workflow for optimizing DHT/25-hydroxydihydrotachysterol dosage.
References
- 1. Dihydrotachysterol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dihydrotachysterol? [synapse.patsnap.com]
- 4. Polar metabolites of dihydrotachysterol3 in the rat. Comparison with in vitro metabolites of 1 alpha,25-dihydroxydihydrotachysterol3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug Delivery Systems for Vitamin D Supplementation and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference in 25-Hydroxytachysterol3 Assays
Welcome to the technical support center for 25-Hydroxytachysterol3 (25(OH)T3) assays. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 25(OH)T3. While 25(OH)T3 is a synthetic analog of vitamin D, many of the analytical challenges are shared with the measurement of endogenous vitamin D metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of interference in this compound assays?
A1: The two primary sources of interference in 25(OH)T3 assays are:
-
Cross-reactivity in Immunoassays: Due to the structural similarity between 25(OH)T3 and other vitamin D metabolites, antibodies used in immunoassays may bind to related, non-target compounds, leading to inaccurate quantification. The quality of the antibody is a critical factor in the accuracy of these assays.[1]
-
Matrix Effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Endogenous components of the biological matrix (e.g., plasma, serum), such as phospholipids (B1166683) and proteins, can co-elute with 25(OH)T3 and interfere with the ionization process in the mass spectrometer.[2][3] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.[2][3]
Q2: How can I determine if my immunoassay is affected by cross-reactivity?
A2: To assess cross-reactivity, you can perform a spike-and-recovery experiment using structurally similar vitamin D analogs that are likely to be present in your samples or that you suspect might interfere. A significant deviation from 100% recovery of the spiked 25(OH)T3 in the presence of the potential interferent suggests cross-reactivity. Comparing results with a reference method like LC-MS/MS can also help identify immunoassay inaccuracies.
Q3: What are common signs of matrix effects in my LC-MS/MS data?
A3: Signs of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
A significant difference in the slope of the calibration curve prepared in solvent versus in the biological matrix.[2]
-
Ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal) when comparing the analyte response in a post-extraction spiked sample to a neat solution.[3][4]
-
Erratic peak shapes or shifts in retention time for the analyte of interest.
Q4: Can I use an internal standard to correct for matrix effects?
A4: Yes, using a suitable internal standard (IS) is a highly effective way to compensate for matrix effects.[3] An ideal IS is a stable, isotopically labeled version of the analyte (e.g., deuterated 25(OH)T3). The IS should be added to the sample early in the preparation process to account for variability in both extraction efficiency and matrix effects.
Troubleshooting Guides
Immunoassay Interference
Problem: Inaccurate or inconsistent results from a 25(OH)T3 immunoassay.
Potential Cause: Cross-reactivity with other vitamin D metabolites or structurally similar compounds.
Troubleshooting Steps:
-
Review Assay Specificity: Consult the manufacturer's data sheet for information on the cross-reactivity of the antibody with other vitamin D analogs.
-
Perform Cross-Reactivity Testing:
-
Prepare standards of potentially cross-reacting compounds (e.g., 25(OH)D2, 25(OH)D3, 3-epi-25(OH)D3).
-
Analyze these standards in your immunoassay to determine the percentage of cross-reactivity.
-
-
Sample Pre-treatment: Consider a sample clean-up step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove potential interfering substances before the immunoassay.
-
Method Comparison: If possible, analyze a subset of samples using a more specific method like LC-MS/MS to confirm the immunoassay results. Significant discrepancies may indicate interference.[5]
LC-MS/MS Matrix Effects
Problem: Poor accuracy, precision, and reproducibility in a 25(OH)T3 LC-MS/MS assay.
Potential Cause: Ion suppression or enhancement due to matrix effects.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting 25(OH)T3.
-
Protein Precipitation (PPT): A simple and common first step, but often insufficient to remove all matrix interferences, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. Test different organic solvents to optimize the extraction of 25(OH)T3 and minimize the co-extraction of interfering lipids.
-
Solid-Phase Extraction (SPE): Offers a more selective clean-up. Various SPE sorbents can be tested to find the one that best retains 25(OH)T3 while allowing matrix components to be washed away.
-
HybridSPE®-Phospholipid: This technology specifically targets the removal of phospholipids, which are a major source of matrix effects in plasma and serum.
-
-
Improve Chromatographic Separation:
-
Ensure that 25(OH)T3 is chromatographically resolved from the bulk of the matrix components, especially phospholipids.
-
Modify the mobile phase composition, gradient profile, or switch to a different column chemistry to improve separation.
-
-
Evaluate and Select an Appropriate Internal Standard:
-
A stable isotope-labeled internal standard is the best choice to compensate for matrix effects.[3]
-
If a stable isotope-labeled IS is not available, a structurally similar analog that is not present in the samples can be used, but it may not compensate for matrix effects as effectively.
-
-
Assess Matrix Effects Systematically:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Quantify the matrix effect by comparing the analyte response in post-extraction spiked blank matrix with the response in a neat solvent.[4]
-
Quantitative Data on Interference
The following tables provide examples of the extent of interference that can be observed in vitamin D assays. While specific data for 25(OH)T3 is limited, these tables illustrate the importance of validating your assay for potential cross-reactivity and matrix effects.
Table 1: Example of Cross-Reactivity of Vitamin D Metabolites in Different Immunoassays
| Metabolite | Assay A (Siemens ADVIA Centaur) | Assay B (Abbott ARCHITECT) | Assay C (Roche COBAS) |
| 25(OH)D₂ | High Cross-Reactivity | Variable Cross-Reactivity | Variable Cross-Reactivity |
| 25(OH)D₃ | 100% | 100% | 100% |
| 3-epi-25(OH)D₃ | Low Cross-Reactivity | Low Cross-Reactivity | High Cross-Reactivity (91%)[1] |
This table is a summary based on data from various studies and is intended for illustrative purposes. Actual cross-reactivity can vary by lot and assay conditions.[1][5]
Table 2: Impact of Endogenous Interferences on Vitamin D Immunoassays
| Interference | Assay Platform | Observed Effect |
| Hemolysis | Roche | Significant Interference[4][5] |
| Icterus (High Bilirubin) | Beckman, Siemens | Significant Interference[4][5] |
| Lipemia (High Lipids) | All 4 Immunoassays (Abbott, Beckman, Roche, Siemens) | Significant Interference[4][5] |
This table summarizes findings from a multicenter comparison of vitamin D immunoassays.[4][5]
Experimental Protocols
Protocol 1: Evaluation of Immunoassay Cross-Reactivity
-
Prepare Stock Solutions: Prepare concentrated stock solutions of 25(OH)T3 and the potential cross-reactant in a suitable organic solvent (e.g., ethanol).
-
Prepare Calibration Curve: Prepare a standard calibration curve for 25(OH)T3 in the assay buffer.
-
Prepare Test Samples:
-
Spike a known concentration of the potential cross-reactant into the assay buffer.
-
Also, prepare a sample with a known concentration of 25(OH)T3 and the same concentration of the potential cross-reactant.
-
-
Run Immunoassay: Analyze the calibration curve, the cross-reactant alone, and the spiked sample according to the immunoassay manufacturer's instructions.
-
Calculate Cross-Reactivity:
-
Determine the apparent concentration of 25(OH)T3 in the sample containing only the cross-reactant.
-
Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (Apparent Concentration of 25(OH)T3 / Actual Concentration of Cross-Reactant) x 100.
-
Protocol 2: LC-MS/MS Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard solution (e.g., deuterated 25(OH)T3 in methanol) to each sample, calibrator, and quality control sample. Vortex briefly.
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) to each tube. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new set of tubes.
-
Add 500 µL of an extraction solvent (e.g., hexane (B92381) or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the LC-MS/MS mobile phase. Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for sample preparation in a 25(OH)T3 LC-MS/MS assay.
Caption: A decision tree for troubleshooting matrix effects in 25(OH)T3 LC-MS/MS assays.
References
- 1. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25-hydroxydihydrotachysterol. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor resolution in HPLC analysis of 25-Hydroxytachysterol3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of 25-Hydroxytachysterol3.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues leading to poor resolution in the HPLC analysis of this compound and its related compounds.
Q1: What are the most common causes of poor resolution in the HPLC analysis of this compound?
Poor resolution in the HPLC analysis of this compound, a sterol similar in structure to vitamin D analogs, is often due to a combination of factors related to the analyte's properties and the chromatographic conditions. Key causes include:
-
Co-elution with isomers: this compound may have structurally similar isomers that are difficult to separate under standard HPLC conditions.
-
Inappropriate column selection: The choice of stationary phase is critical for resolving closely related sterol compounds.
-
Suboptimal mobile phase composition: The type of organic solvent, its ratio with the aqueous phase, pH, and the presence of additives can significantly impact selectivity and resolution.
-
Peak broadening: This can result from issues such as column degradation, extra-column volume, or sample overload.
-
Inadequate temperature control: Column temperature affects solvent viscosity, analyte retention, and selectivity.[1][2]
Q2: My peaks for this compound are broad and tailing. What should I investigate first?
Peak tailing is a common issue that directly impacts resolution. A systematic approach to troubleshooting is recommended:
-
Column Health: An old or contaminated column is a frequent cause of peak tailing. Check the column's performance with a standard compound. If performance is poor, consider cleaning or replacing the column.
-
Mobile Phase pH: For silica-based columns, the mobile phase pH can affect the ionization of residual silanol (B1196071) groups, leading to interactions with the analyte and causing tailing. Ensure the mobile phase pH is appropriate for both the analyte and the column chemistry.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening. Minimize this dead volume where possible.
Q3: I am seeing peak fronting for my this compound peak. What is the likely cause?
Peak fronting is less common than tailing and is often a strong indicator of sample overload . When the concentration of the analyte is too high for the column's capacity, the stationary phase becomes saturated, leading to a distorted peak shape.
-
Solution: The primary solution is to reduce the amount of sample injected onto the column. This can be achieved by either diluting the sample or reducing the injection volume.
Q4: How can I improve the separation between this compound and its potential isomers?
Improving the separation of closely eluting isomers requires optimizing the selectivity of your HPLC method. Consider the following strategies:
-
Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a specialized sterol-specific column.
-
Mobile Phase Organic Modifier: The choice of organic solvent (e.g., acetonitrile (B52724), methanol, tetrahydrofuran) can significantly alter selectivity. Experiment with different solvents or mixtures of solvents.
-
Mobile Phase Additives: Small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and influence selectivity, especially for LC-MS applications.
-
Temperature Optimization: Varying the column temperature can change the selectivity between isomers.[1] Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve efficiency but may decrease selectivity.[2] A systematic study of temperature effects is recommended.
-
Gradient Elution: If an isocratic method is not providing adequate separation, a shallow gradient can help to resolve closely eluting compounds.
Experimental Protocols
Initial HPLC Method for this compound Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature can be adjusted to optimize selectivity.
-
Detection: UV detector at approximately 280 nm. The optimal wavelength should be determined by measuring the UV spectrum of this compound. Tachysterol3 has a UV λmax of 279 nm.[3]
-
Injection Volume: 10 µL. This should be optimized to avoid sample overload.
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.
Data Presentation
The following tables provide a framework for organizing data during method development and troubleshooting to improve the resolution of this compound.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (Rs) between Isomers |
| 95:5 | |||
| 90:10 | |||
| 85:15 | |||
| 80:20 |
Table 2: Influence of Column Temperature on Chromatographic Parameters
| Column Temperature (°C) | Retention Time (min) | Peak Width (at half height) | Resolution (Rs) between Isomers |
| 20 | |||
| 25 | |||
| 30 | |||
| 35 | |||
| 40 |
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting poor resolution in HPLC analysis.
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Caption: A workflow for HPLC method development to improve resolution.
References
Technical Support Center: Method Refinement for Sensitive 25-Hydroxytachysterol3 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine methods for the sensitive detection of 25-Hydroxytachysterol3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a hydroxylated metabolite of Tachysterol3, a stereoisomer of pre-vitamin D3. Emerging research indicates that it is biologically active and can modulate various nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), and Liver X Receptors (LXRs).[1] Its accurate detection is crucial for pharmacokinetic studies, understanding its metabolic pathways, and evaluating its potential therapeutic effects.
Q2: What is the primary analytical method for the sensitive detection of this compound?
A2: The gold standard for the sensitive and specific quantification of this compound and other vitamin D analogs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This technique offers high specificity by separating the analyte from interfering compounds chromatographically and identifying it based on its unique mass-to-charge ratio and fragmentation pattern.
Q3: What are the main challenges in measuring this compound in biological samples?
A3: The main challenges include:
-
Low Endogenous Concentrations: Like many steroidal hormones, this compound is present at very low levels in biological matrices, requiring highly sensitive assays.[4]
-
Matrix Effects: Complex biological samples (e.g., plasma, serum, tissue homogenates) contain lipids, proteins, and other molecules that can interfere with ionization and affect analytical accuracy.[5]
-
Structural Isomers: The presence of structurally similar compounds, including other oxysterols and vitamin D metabolites, can lead to analytical interference if not properly separated chromatographically.[6][7]
-
Sample Preparation: Efficiently extracting the lipophilic this compound from its protein-bound state in plasma and removing interfering matrix components is a critical and challenging step.[5]
Q4: Is derivatization necessary for detecting this compound?
A4: While not always mandatory, derivatization can significantly improve the ionization efficiency and sensitivity of sterols like this compound, which may lack easily ionizable functional groups.[8] Reagents like DMEQ-TAD or Girard P can be used to introduce a charged moiety, enhancing the signal in electrospray ionization (ESI) mass spectrometry. The decision to use derivatization depends on the required sensitivity and the performance of the LC-MS/MS system.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Analyte | 1. Inefficient extraction from sample matrix. 2. Poor ionization in the mass spectrometer. 3. Incorrect MRM transitions or MS parameters. 4. Analyte degradation during sample processing or storage. | 1. Optimize the sample preparation protocol. Test different protein precipitation solvents (e.g., acetonitrile, methanol) and LLE/SPE conditions. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using Atmospheric Pressure Chemical Ionization (APCI). If sensitivity is still low, explore derivatization options. 3. Infuse a standard solution of this compound (if available) or a closely related analog to optimize cone voltage and collision energy. Confirm the precursor and product ions. Based on PubChem, the monoisotopic mass is 400.334 Da.[9] A common precursor ion in positive mode would be [M+H-H₂O]⁺. 4. Ensure samples are processed quickly on ice and stored at -80°C. Minimize exposure to light and air to prevent oxidation. |
| High Background Noise / Matrix Effects | 1. Insufficient sample cleanup. 2. Co-elution of phospholipids (B1166683) or other matrix components. | 1. Incorporate a Solid Phase Extraction (SPE) step after Liquid-Liquid Extraction (LLE) for more thorough cleanup.[10] 2. Modify the HPLC gradient to improve the separation of the analyte from matrix interferences. A shallower gradient or a different column chemistry (e.g., pentafluorophenyl - PFP) may be beneficial. |
| Poor Peak Shape (Tailing, Broadening) | 1. Column degradation or contamination. 2. Incompatible solvent used for sample reconstitution. 3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent wash series. If performance does not improve, replace the column. Use a guard column to protect the analytical column. 2. Ensure the reconstitution solvent is of similar or weaker organic strength than the initial mobile phase. 3. Add a small amount of a modifier like formic acid (0.1%) to the mobile phase to improve peak shape.[10] |
| Poor Reproducibility / High %CV | 1. Inconsistent sample preparation. 2. Lack of an appropriate internal standard (IS). 3. Instability of the analyte in processed samples. | 1. Automate sample preparation steps where possible. Ensure precise and consistent pipetting and vortexing times. 2. Use a stable isotope-labeled internal standard (e.g., d6-25-Hydroxytachysterol3) if available. If not, a structurally similar analog (e.g., d6-25-Hydroxyvitamin D3) is the next best choice. Add the IS at the very beginning of the sample preparation process. 3. Keep samples in the autosampler at a low, controlled temperature (e.g., 4-10°C) and analyze them within a validated stability window. |
| Inaccurate Quantification | 1. Calibration curve prepared in a different matrix than the samples. 2. Cross-reactivity from isomeric compounds. | 1. Prepare calibration standards in a surrogate matrix that closely mimics the study samples (e.g., charcoal-stripped serum) to compensate for matrix effects.[3] 2. Ensure the chromatographic method provides baseline separation of this compound from its potential isomers (e.g., 25-Hydroxyvitamin D3, 3-epi-25-Hydroxyvitamin D3).[2] This may require a longer run time or a high-resolution analytical column. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods developed for sensitive analysis of related 25-hydroxy sterols. These values can serve as a benchmark for method development for this compound.
Table 1: LC-MS/MS Method Performance for 25-Hydroxyvitamin D Analogs
| Parameter | 25(OH)D3 | 3-epi-25(OH)D3 | 25(OH)D2 | Reference |
|---|---|---|---|---|
| Linearity Range | 2.5 - 100 ng/mL | 1 - 50 ng/mL | 2.5 - 100 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | < 10 nM | < 10 nM | < 10 nM | [2] |
| Intra-Assay Precision (%CV) | < 5% | < 6% | < 5% | [3] |
| Inter-Assay Precision (%CV) | < 8% | < 9% | < 8% | [3] |
| Accuracy (% Bias) | -5% to 2% | -7% to 5% | -6% to 3% | [8] |
| Extraction Recovery | > 85% | > 85% | > 85% |[3] |
Table 2: Example MRM Transitions for Related Analytes (Positive ESI Mode) These serve as a starting point. Actual values must be optimized for this compound (MW: 400.6 g/mol ).
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Note |
|---|---|---|---|---|
| 25-Hydroxyvitamin D3 | 383.3 | 365.3 | 159.1 | Precursor is [M+H-H₂O]⁺ |
| 25-Hydroxyvitamin D2 | 395.3 | 377.3 | 209.1 | Precursor is [M+H-H₂O]⁺ |
| 24S-Hydroxycholesterol | 385.3 | 367.3 | 352.3 | Precursor is [M+H-H₂O]⁺ |
| 25-Hydroxycholesterol (B127956) | 385.3 | 161.1 | 147.1 | Precursor is [M+H-H₂O]⁺ |
Experimental Protocols
Protocol: Quantification of this compound in Human Serum by LC-MS/MS
1. Materials and Reagents
-
Reference standards: this compound, Stable Isotope Labeled-Internal Standard (SIL-IS)
-
Solvents: HPLC-grade acetonitrile, methanol, isopropanol, hexane, methyl-tert-butyl ether (MTBE)
-
Reagents: Formic acid, Zinc Sulfate
-
Human serum (charcoal-stripped for calibration curve)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
96-well collection plates
2. Sample Preparation
-
Internal Standard Spiking: To 100 µL of serum sample, calibrator, or QC, add 10 µL of SIL-IS working solution. Vortex briefly.
-
Protein Precipitation: Add 200 µL of 0.1 M Zinc Sulfate in methanol. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 1 mL of hexane/MTBE (1:1 v/v). Vortex for 5 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes. Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water). Vortex and transfer to an autosampler vial.
3. LC-MS/MS Conditions (Example)
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 60% B
-
1-8 min: Linear gradient to 98% B
-
8-10 min: Hold at 98% B
-
10.1-12 min: Return to 60% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with ESI or APCI source
-
Ionization Mode: Positive
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: To be optimized using authentic standards. Start with Precursor: m/z 383.3 [M+H-H₂O]⁺.
-
4. Data Analysis
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression with 1/x² weighting.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Logic diagram for troubleshooting method development.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C27H44O2 | CID 101670588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 25-Hydroxytachysterol3 in storage
Welcome to the technical support center for 25-Hydroxytachysterol3 (25-HT3). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 25-HT3 during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the known instabilities of similar sterol compounds, the primary factors that can cause the degradation of this compound are exposure to light (photodegradation), oxidation, and exposure to high temperatures. Tachysterols, in general, are known to be sensitive to UV irradiation, which can lead to the formation of irreversible secondary products like toxisterols[1]. Additionally, like other sterols, 25-HT3 is susceptible to auto-oxidation[2].
Q2: What are the general recommendations for storing this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[3]. It is crucial to protect the compound from light and sources of ignition[3]. For long-term storage, freezing at -20°C or below is recommended, as is common for sensitive drug substances[4].
Q3: Can I store this compound in a solution? If so, what solvent should I use?
A3: While storing in solution is common for experimental use, it can sometimes accelerate degradation depending on the solvent and storage conditions. If you need to store 25-HT3 in solution, use a high-purity, degassed, aprotic solvent such as anhydrous ethanol, dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF). It is advisable to prepare fresh solutions for your experiments whenever possible. If storage in solution is necessary, store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Are there any additives I can use to improve the stability of this compound in my experiments?
A4: Yes, the use of antioxidants can help prevent oxidative degradation. For in vitro studies involving tachysterol3, the antioxidant butylated hydroxytoluene (BHT) has been successfully used[3]. Other antioxidants that have shown efficacy in protecting sterols include resveratrol (B1683913) and various phytosterols (B1254722) which can act as radical scavengers[5][6]. The choice of antioxidant will depend on its compatibility with your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of 25-HT3 degradation, leading to a lower effective concentration of the active compound.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | - Work with 25-HT3 under amber or low-intensity light. - Store solutions in amber vials or vials wrapped in aluminum foil. - Avoid prolonged exposure to ambient light during experimental setup. |
| Oxidative Degradation | - Use deoxygenated solvents for preparing solutions. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen. - Consider adding a compatible antioxidant, such as BHT (typically at 0.01-0.1%), to your stock solutions if your experimental design allows. - Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Thermal Degradation | - Avoid heating solutions containing 25-HT3 unless absolutely necessary for the experimental protocol. - Store stock solutions and aliquots at or below -20°C. For long-term storage, -80°C is preferable. - Minimize the time that 25-HT3 is kept at room temperature during experiments. |
| Degradation due to Freeze-Thaw Cycles | - Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Incorrect Quantification | - Verify the concentration of your 25-HT3 stock solution using a validated analytical method, such as HPLC-UV. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
This often indicates the presence of degradation products.
| Possible Cause | Troubleshooting Steps |
| Forced Degradation | - If you are intentionally performing forced degradation studies, the appearance of new peaks is expected. Use these peaks to understand the degradation pathways. - If unintentional, these peaks suggest compound instability under your current handling or storage conditions. |
| Identification of Degradants | - To identify the nature of the degradation, you can perform systematic forced degradation studies under controlled stress conditions (acid, base, oxidation, light, heat) as outlined in the experimental protocols section below. - Characterize the unknown peaks using techniques like LC-MS to determine their mass and potential structure. |
| Purity of Starting Material | - Ensure the purity of your initial 25-HT3 material by obtaining a certificate of analysis from the supplier or by performing initial purity analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade 25-HT3 under various stress conditions to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method[7][8].
Objective: To investigate the intrinsic stability of this compound and identify its degradation products.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 25-HT3 in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of 25-HT3 in an oven at a high temperature (e.g., 80°C) for a specified duration.
-
Also, expose a solution of 25-HT3 to the same thermal stress.
-
At various time points, dissolve the solid sample or dilute the solution sample with the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution of 25-HT3 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber[8].
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent 25-HT3 peak from all degradation product peaks.
-
Monitor the decrease in the area of the 25-HT3 peak and the formation of new peaks.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Duration | Temperature | % Degradation of 25-HT3 | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | ||
| 0.1 N NaOH | 24 hours | 60°C | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Heat (Solid) | 48 hours | 80°C | ||
| Heat (Solution) | 48 hours | 80°C | ||
| Photostability | 1.2 million lux hours | Room Temp |
Protocol 2: Long-Term Stability Study of this compound
This protocol outlines a systematic approach to evaluating the long-term stability of 25-HT3 under recommended storage conditions, following general principles from ICH guidelines[4][9].
Objective: To determine the re-test period or shelf life of this compound under specified storage conditions.
Materials:
-
Multiple batches of this compound
-
Appropriate primary packaging (e.g., amber glass vials with inert caps)
-
Stability chambers set to the desired storage conditions
-
Validated stability-indicating HPLC method
Methodology:
-
Batch Selection: Use at least three primary batches of 25-HT3 for the study.
-
Storage Conditions:
-
Long-term: 5°C ± 3°C and/or -20°C ± 5°C.
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.
-
Store the samples in the selected primary packaging.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, test the samples for the following parameters:
-
Appearance (visual inspection)
-
Assay (quantification of 25-HT3) using a stability-indicating HPLC method
-
Purity (detection and quantification of any degradation products)
-
Data Presentation:
Summarize the stability data in a table for each batch and storage condition.
Example Table for one batch at -20°C:
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |
| 0 | White powder | 100.0 | 0.1 |
| 3 | Conforms | ||
| 6 | Conforms | ||
| 12 | Conforms | ||
| 24 | Conforms | ||
| 36 | Conforms |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of 25-HT3.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpp.com [ijrpp.com]
- 3. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. Plant sterols: factors affecting their efficacy and safety as functional food ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant effects of phytosterol and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Addressing Cross-Reactivity in 25-Hydroxyvitamin D Immunoassays from Vitamin D Photoisomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential cross-reactivity issues in immunoassays designed for 25-hydroxyvitamin D (25(OH)D), with a specific focus on interference from 25-Hydroxytachysterol3 (25(OH)T3) and its precursors. Given the structural similarity between vitamin D metabolites and their photoisomers, understanding and mitigating cross-reactivity is crucial for accurate quantification.
Troubleshooting Guide
Immunoassays for 25-hydroxyvitamin D may exhibit cross-reactivity with structurally similar molecules such as this compound. This can lead to inaccurate measurements, potentially impacting clinical and research outcomes. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected 25(OH)D levels | Cross-reactivity of the assay antibody with other vitamin D metabolites or photoisomers like 25(OH)T3, Tachysterol3, or Lumisterol3.[1][2] | 1. Confirm with a reference method: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately quantify 25(OH)D and other metabolites.[3][4] 2. Perform a cross-reactivity assessment: Spike known concentrations of purified 25(OH)T3 into a sample matrix and measure the response in your immunoassay (see Experimental Protocols). 3. Sample purification: Implement a pre-analytical sample purification step, such as Solid Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC), to separate 25(OH)D from interfering compounds before immunoassay analysis. |
| Inconsistent results between different immunoassay kits | Different antibodies used in various kits have varying degrees of specificity and cross-reactivity with vitamin D analogs.[5] | 1. Review kit inserts: Compare the cross-reactivity data provided by the manufacturers for different vitamin D metabolites. 2. Validate each kit: Perform in-house validation studies, including cross-reactivity testing with relevant photoisomers. 3. Standardize on a single, well-characterized assay for longitudinal studies to minimize inter-assay variability. |
| Discrepancy between immunoassay and LC-MS/MS results | Immunoassays are prone to interference from various metabolites that are structurally similar to the target analyte, an issue largely avoided by the high specificity of LC-MS/MS.[3][5] | 1. Investigate potential interfering substances: Consider the presence of photoisomers like Tachysterol3, which has been detected in human serum at concentrations of approximately 7.3 ± 2.5 ng/mL.[1][2][6] 2. Optimize sample preparation: For immunoassay, use release agents or extraction procedures that may help to minimize matrix effects and non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my 25-hydroxyvitamin D immunoassay?
A1: this compound (25(OH)T3) is a hydroxylated metabolite of tachysterol3. Tachysterol3 is a photoisomer of previtamin D3, formed upon exposure to UVB radiation. Due to its structural similarity to 25-hydroxyvitamin D3, antibodies used in 25(OH)D immunoassays may recognize and bind to 25(OH)T3, leading to an overestimation of the true 25(OH)D concentration.
Q2: Are there commercial immunoassays available specifically for this compound?
A2: Currently, there are no widely available commercial immunoassays specifically designed for the quantification of this compound. Measurement of this and other photoisomers is typically performed using highly specific methods like LC-MS/MS.
Q3: What is the "gold standard" for measuring vitamin D metabolites and its photoisomers?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the accurate and specific quantification of individual vitamin D metabolites and their isomers.[3][4] This method can chromatographically separate compounds with similar structures, such as 25(OH)D3 and its C3-epimer, and provides high analytical specificity and sensitivity.[7][8]
Q4: How can I determine if my 25(OH)D immunoassay is affected by cross-reactivity from 25(OH)T3?
A4: The most direct way is to perform a cross-reactivity study. This involves spiking a known concentration of purified 25(OH)T3 into a sample matrix known to be low in 25(OH)D and measuring the response with your immunoassay. The detailed protocol for this is provided below.
Q5: What are the physiological levels of Tachysterol3 and its metabolites?
A5: Studies have detected Tachysterol3 in human serum at concentrations of approximately 7.3 ± 2.5 ng/mL.[1][2][6] Its hydroxylated metabolites, including 25(OH)T3, have also been detected in human serum and epidermis, although their precise circulating concentrations are still under investigation.[1]
Experimental Protocols
Protocol for Immunoassay Cross-Reactivity Assessment
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2 and is intended to assess the interference of a substance in an immunoassay.
Objective: To determine the percentage of cross-reactivity of this compound in a 25-hydroxyvitamin D immunoassay.
Materials:
-
Your 25-hydroxyvitamin D immunoassay kit.
-
Purified this compound.
-
Sample matrix (e.g., charcoal-stripped serum or a buffer solution recommended by the assay manufacturer).
-
Calibrators for the 25(OH)D assay.
-
Precision pipettes and sterile tubes.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of 25(OH)T3 in a suitable solvent (e.g., ethanol).
-
Preparation of Spiked Samples:
-
Create a series of dilutions of the 25(OH)T3 stock solution in the sample matrix to achieve a range of concentrations.
-
Prepare a control sample containing only the sample matrix and solvent.
-
-
Assay Procedure:
-
Run the 25(OH)D immunoassay according to the manufacturer's instructions.
-
Analyze the control sample, the 25(OH)D calibrators, and the series of 25(OH)T3-spiked samples.
-
-
Data Analysis:
-
Calculate the apparent 25(OH)D concentration for each of the 25(OH)T3-spiked samples using the 25(OH)D calibration curve.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent 25(OH)D Concentration / Concentration of Spiked 25(OH)T3) x 100
-
Interpretation: The resulting percentage indicates the degree to which the immunoassay antibody recognizes this compound relative to 25-hydroxyvitamin D.
Protocol for Sample Pre-purification using Solid Phase Extraction (SPE)
Objective: To separate 25(OH)D from potentially cross-reacting photoisomers prior to immunoassay analysis.
Materials:
-
SPE cartridges (e.g., C18).
-
SPE vacuum manifold.
-
Solvents for conditioning, washing, and elution (e.g., methanol (B129727), water, hexane (B92381), ethyl acetate).
-
Nitrogen evaporator.
-
Sample to be analyzed.
Methodology:
-
Sample Pre-treatment: Precipitate proteins from the serum sample using a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar, unbound substances. A subsequent wash with a non-polar solvent like hexane can help remove non-polar interferences.
-
Elution: Elute the 25(OH)D and related compounds from the cartridge using an appropriate solvent, such as ethyl acetate.
-
Solvent Evaporation and Reconstitution: Evaporate the elution solvent under a stream of nitrogen. Reconstitute the dried extract in the immunoassay buffer.
-
Immunoassay Analysis: Analyze the reconstituted sample using your 25(OH)D immunoassay.
Visualizations
Structural Similarities of Vitamin D Analogs
Caption: Relationship between Previtamin D3 and its key metabolites.
Troubleshooting Workflow for Unexpected Immunoassay Results
Caption: Logical workflow for troubleshooting high immunoassay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicallab.com [clinicallab.com]
- 5. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvkc.nl [nvkc.nl]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Culture Conditions for 25-Hydroxytachysterol3 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 25-Hydroxytachysterol3 (25-HT3) in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective application of this compound.
Disclaimer
This compound is a relatively novel compound, and published data is limited. The information provided herein is based on available research, primarily on human skin cells (keratinocytes and fibroblasts). Optimal conditions for other cell types must be determined empirically.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (25-HT3) is a hydroxylated metabolite of tachysterol3, which itself is a photoproduct of previtamin D3.[1] It is known to inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts while promoting keratinocyte differentiation.[1][2] Its biological effects are mediated through the activation of multiple nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα and LXRβ), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[2]
Q2: What is a recommended starting concentration for 25-HT3 in cell culture?
A2: Based on published studies, a concentration of 10⁻⁷ M (100 nM) has been shown to be effective in stimulating VDR activity and inducing the expression of target genes like CYP24A1 in human keratinocytes.[1] For anti-proliferation studies, a dose-response curve ranging from 10⁻⁹ M to 10⁻⁶ M (1 nM to 1 µM) is a reasonable starting point.[1]
Q3: How should I prepare a stock solution of 25-HT3?
A3: 25-HT3 is a sterol and is expected to be soluble in organic solvents. Ethanol (B145695) was used as a vehicle in a key study.[1] It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) in ethanol or DMSO. Store the stock solution at -20°C or -80°C, protected from light. When treating cells, dilute the stock solution in the culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
Q4: How stable is 25-HT3 in cell culture medium?
Q5: What are the expected morphological changes in cells treated with 25-HT3?
A5: In cell types where 25-HT3 inhibits proliferation and promotes differentiation (like keratinocytes), you may observe a decrease in cell density, a more flattened and enlarged cell morphology, and the expression of differentiation markers.[1] In other cell types, the effects may vary depending on the expression and activity of its target receptors (VDR, LXR, AhR, PPARγ).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect after 25-HT3 treatment. | 1. Concentration too low: The effective concentration for your specific cell line may be higher than the starting dose. 2. Inactive compound: Improper storage or handling may have degraded the 25-HT3. 3. Cell line is non-responsive: The cell line may lack the necessary nuclear receptors (VDR, LXR, AhR, PPARγ) or downstream signaling components. 4. Insufficient incubation time: The biological effect may require a longer duration to become apparent. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 1 nM to 10 µM). 2. Use a fresh aliquot of 25-HT3: Prepare a new stock solution from a reliable source. 3. Confirm receptor expression: Use qPCR or Western blot to check for the expression of VDR, LXR, AhR, and PPARγ in your cell line. Include a positive control cell line if possible. 4. Perform a time-course experiment: Assess the effects at multiple time points (e.g., 24, 48, 72 hours). |
| High levels of cell death or cytotoxicity observed. | 1. Concentration too high: The concentration of 25-HT3 may be cytotoxic to your cell line. 2. Solvent toxicity: The final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium may be too high. 3. Compound precipitation: High concentrations of sterols can precipitate in aqueous media, and these precipitates can be cytotoxic. | 1. Lower the concentration range: Perform a viability assay (e.g., MTT, trypan blue) to determine the cytotoxic threshold. 2. Check solvent concentration: Ensure the final solvent concentration is below the toxic level for your cells (typically <0.1%). Run a vehicle-only control. 3. Inspect media for precipitates: Visually inspect the culture medium after adding 25-HT3. If precipitates are observed, try preparing the dilution in pre-warmed media and vortexing gently before adding to the cells. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum batch can affect cellular responses. 2. Degradation of 25-HT3 stock solution: Repeated freeze-thaw cycles or prolonged storage at 4°C can degrade the compound. 3. Pipetting errors: Inaccurate pipetting can lead to variations in the final treatment concentration. | 1. Standardize cell culture practices: Use cells within a consistent passage number range, seed at the same density, and test new serum batches. 2. Aliquot stock solutions: Prepare single-use aliquots of the 25-HT3 stock solution to avoid repeated freeze-thaw cycles. 3. Calibrate pipettes regularly: Ensure all pipettes are properly calibrated. |
Data Presentation
Table 1: Summary of Biological Activities of this compound
| Biological Effect | Cell Type(s) | Effective Concentration Range (Estimated) | Key Outcome(s) | Reference(s) |
| Anti-proliferation | Human Epidermal Keratinocytes | 10⁻⁸ to 10⁻⁶ M | Dose-dependent inhibition of cell growth. | [1] |
| Anti-proliferation | Human Dermal Fibroblasts | 10⁻⁸ to 10⁻⁶ M | Dose-dependent inhibition of cell growth. | [1] |
| Induction of Differentiation | Human Epidermal Keratinocytes | 10⁻⁷ M | Increased expression of differentiation markers (KRT1, KRT10, IVL, etc.). | [1] |
| VDR Activation | Human Keratinocytes, Melanoma Cells | 10⁻⁷ M | Translocation of VDR to the nucleus and induction of CYP24A1 expression. | [1][2] |
| AhR Activation | Reporter Assay System | Not specified | Activation of the Aryl Hydrocarbon Receptor. | [2] |
| LXRα/β Activation | Reporter Assay System | Not specified | High-affinity binding to the Ligand Binding Domain of LXRα and LXRβ. | [2] |
| PPARγ Activation | Reporter Assay System | Not specified | High-affinity binding to the Ligand Binding Domain of PPARγ. | [2] |
Note: Effective concentration ranges for anti-proliferation are estimated from published dose-response curves.
Experimental Protocols
Protocol 1: Preparation of 25-HT3 for Cell Treatment
-
Reconstitution: Prepare a 10 mM stock solution of 25-HT3 in 100% ethanol or sterile DMSO.
-
Storage: Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes to protect from light. Store at -80°C.
-
Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 100 nM working solution from a 10 mM stock, perform a 1:1000 dilution followed by a 1:100 dilution.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of ethanol or DMSO as the highest concentration of 25-HT3 used.
-
Application: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of 25-HT3 or the vehicle control.
Protocol 2: Cell Proliferation Assay (e.g., using a Resazurin-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 25-HT3 (e.g., 0, 1, 10, 100, 1000 nM) and the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™) to each well according to the manufacturer's instructions.
-
Reading: Incubate for 1-4 hours, then measure the fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the readings to the vehicle control to determine the percentage of proliferation inhibition. Plot the results as a dose-response curve to estimate the IC50 value (the concentration at which proliferation is inhibited by 50%).
Protocol 3: Gene Expression Analysis by qPCR
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate. Grow to 70-80% confluency. Treat with an effective concentration of 25-HT3 (e.g., 100 nM) and a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells directly in the plate and extract total RNA using a commercial kit (e.g., TRIzol™, RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan™ probes for your target genes (e.g., CYP24A1, KRT10) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Workflow for optimizing 25-HT3 cell culture conditions.
Caption: Decision tree for troubleshooting 25-HT3 experiments.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 25-Hydroxytachysterol3 vs. Calcitriol in Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between vitamin D analogs is critical for advancing therapeutic strategies. This guide provides an objective comparison of the biological activities of 25-Hydroxytachysterol3 and calcitriol (B1668218), supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Biological Activity
| Parameter | This compound | Calcitriol (1,25-dihydroxyvitamin D3) |
| VDR Binding Affinity (Kd) | ~22 nM | ~0.1 nM (significantly higher affinity) |
| Primary Mechanism of Action | Agonist for the Vitamin D Receptor (VDR). Also activates other nuclear receptors (AhR, LXR α/β, PPARγ). | Potent agonist for the Vitamin D Receptor (VDR). |
| Potency | Lower potency compared to calcitriol. | High potency, considered the most active form of Vitamin D. |
| Cellular Effects | Inhibits proliferation and promotes differentiation of keratinocytes. Induces expression of VDR target genes like CYP24A1. | Potently inhibits proliferation and induces differentiation of various cell types, including keratinocytes. Strong inducer of VDR target genes. |
| Calcium Homeostasis | Affects intestinal calcium transport and bone calcium mobilization. | Primary regulator of calcium and phosphate (B84403) homeostasis, increasing intestinal absorption and bone resorption. |
In-Depth Analysis of Biological Activity
Vitamin D Receptor (VDR) Binding and Activation
The biological actions of both this compound and calcitriol are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding, the ligand-VDR complex heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes, thereby modulating their transcription.
A study investigating the antiproliferative activity of various vitamin D photoisomers determined the dissociation constant (Kd) of this compound for the VDR to be approximately 22 nM.[2] While a direct comparison was not performed in the same study, the Kd for calcitriol is well-established to be in the sub-nanomolar range (approximately 0.1 nM), indicating a significantly higher binding affinity for calcitriol. This difference in binding affinity is a key determinant of their relative biological potencies.
Molecular docking studies have supported the interaction of this compound with the ligand-binding domain of the VDR.[3] Furthermore, studies have shown that this compound, similar to calcitriol, can induce the translocation of the VDR from the cytoplasm to the nucleus, a critical step in VDR-mediated gene regulation.[1]
dot
Regulation of Gene Expression
A key target gene of VDR is CYP24A1, which encodes the enzyme responsible for the catabolism of vitamin D metabolites. The induction of CYP24A1 serves as a classic indicator of VDR activation. Both this compound and calcitriol have been shown to stimulate the expression of CYP24A1.[1][4] However, quantitative comparisons of their potency in inducing this gene are necessary to fully understand their differential activities.
Effects on Keratinocyte Proliferation and Differentiation
Both this compound and calcitriol exhibit antiproliferative and pro-differentiating effects on human keratinocytes, which are key mechanisms in the treatment of psoriasis.[2][5] One study demonstrated that this compound was approximately 10- to 100-fold more active than its precursor, tachysterol3, in inhibiting keratinocyte proliferation.[2] While direct comparative dose-response studies with calcitriol are limited, calcitriol is known to be a potent regulator of these processes.[5]
dot
In Vivo Effects on Calcium Homeostasis
Experimental Protocols
VDR Binding Affinity Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Kd or Ki) of test compounds for the Vitamin D Receptor.
Materials:
-
Purified VDR (recombinant or from tissue homogenates)
-
Radiolabeled calcitriol (e.g., [³H]1,25(OH)₂D₃)
-
Test compound (this compound) and unlabeled calcitriol
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation counter
Procedure:
-
A constant amount of purified VDR is incubated with a fixed concentration of radiolabeled calcitriol and varying concentrations of the unlabeled test compound or unlabeled calcitriol (for competition).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The VDR-bound radioligand is separated from the free radioligand using either hydroxylapatite precipitation or rapid filtration through glass fiber filters.
-
The amount of radioactivity bound to the VDR is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.
Keratinocyte Proliferation Assay ([³H]-Thymidine Incorporation)
Objective: To assess the antiproliferative effects of test compounds on keratinocytes.
Materials:
-
Human keratinocyte cell culture
-
Culture medium and supplements
-
Test compounds (this compound and calcitriol)
-
[³H]-Thymidine
-
Cell harvester and scintillation counter
Procedure:
-
Human keratinocytes are seeded in multi-well plates and allowed to attach and grow.
-
Cells are treated with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48-72 hours).
-
During the final hours of treatment, [³H]-thymidine is added to the culture medium.
-
Actively proliferating cells will incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA.
-
The cells are then harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
A decrease in [³H]-thymidine incorporation in treated cells compared to control cells indicates an inhibition of proliferation. Dose-response curves are generated to determine the EC50 for the antiproliferative effect.
Conclusion
This compound and calcitriol share the ability to bind to and activate the Vitamin D Receptor, leading to similar qualitative biological effects such as the regulation of gene expression and the inhibition of keratinocyte proliferation. However, the available data strongly suggest that calcitriol possesses a significantly higher binding affinity for the VDR, translating to a greater biological potency. The multi-receptor activity of this compound on AhR, LXR α/β, and PPARγ may contribute to a different pharmacological profile that warrants further investigation. For drug development professionals, these differences are crucial considerations in the design and application of vitamin D-based therapies. Further head-to-head in vitro and in vivo studies are necessary to fully elucidate the quantitative differences in their biological activities and therapeutic potentials.
References
- 1. 1,25-Dihydroxyvitamin D production and receptor binding in human keratinocytes varies with differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid deregulation in UV irradiated skin cells: Role of 25-hydroxycholesterol in keratinocyte differentiation during photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and maxacalcitol on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of acute effects of 1.25- and 24.25-dihydroxy-vitamin D3 in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for 25-Hydroxyvitamin D
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin D metabolites is crucial for research and clinical applications, given their significant role in calcium homeostasis, bone metabolism, and various other physiological processes. Among these metabolites, 25-hydroxyvitamin D (25(OH)D) is the primary circulating form and the most reliable indicator of an individual's vitamin D status. This guide provides a detailed comparison of the two most prevalent analytical methods for measuring 25(OH)D: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays.
While the initial query concerned "25-Hydroxytachysterol3," the available scientific literature predominantly focuses on the analysis of 25-hydroxyvitamin D2 and D3. The methodologies discussed herein are centered on these well-established analytes.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by a balance of performance characteristics, throughput, and cost. The following table summarizes the key quantitative performance metrics for LC-MS/MS and Immunoassays in the context of 25(OH)D analysis.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassays (e.g., ELISA, CLIA) |
| Specificity | High; can distinguish between 25(OH)D2, 25(OH)D3, and other metabolites like 3-epi-25(OH)D3.[1][2] | Variable; prone to cross-reactivity with other metabolites, which can affect accuracy.[1][3][4] |
| Accuracy (Bias) | Generally high, considered the "gold standard".[2][5] Bias can be as low as ≤5%.[2] | Can exhibit significant positive or negative bias compared to LC-MS/MS.[3][6][7] |
| Precision (CV%) | Excellent; intra- and inter-assay CVs are typically <10%.[8] Some methods report CVs <5%.[1] | Variable; can be <15%, but some assays show higher variability.[1][9] |
| Sensitivity (LOD/LOQ) | Very high; LOD can be as low as 0.01-0.05 ng/mL.[10] | Generally lower than LC-MS/MS. |
| **Linearity (R²) ** | Excellent; typically >0.99.[8][9] | Good; often >0.98, but can be influenced by matrix effects. |
| Throughput | Lower; sample preparation can be complex and time-consuming.[11][12] | High; well-suited for automated platforms and large batch analysis.[4] |
| Cost per Sample | Higher, due to expensive instrumentation and reagents. | Lower, especially for large numbers of samples.[9] |
Experimental Protocols
Below are representative protocols for the analysis of 25-hydroxyvitamin D in human serum using LC-MS/MS and a competitive enzyme-linked immunosorbent assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized representation of a common workflow for 25(OH)D analysis.
1. Sample Preparation:
-
Protein Precipitation and Extraction:
-
To 50 µL of serum, add 150 µL of a precipitation reagent (e.g., acetonitrile (B52724) or methanol) containing a deuterated internal standard (e.g., d6-25-hydroxyvitamin D3).[13]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and release 25(OH)D from its binding protein.[14]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean vial for analysis.[13]
-
-
(Optional) Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for further cleanup:
2. LC Separation:
-
Inject the prepared sample extract onto a reverse-phase C18 or similar analytical column.
-
Use a gradient elution with a mobile phase consisting of two solvents, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol or acetonitrile with 0.1% formic acid
-
-
The gradient is programmed to separate 25(OH)D2 and 25(OH)D3 from other endogenous compounds.
3. MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[11][13]
-
The mass spectrometer is operated in positive ion mode.
-
Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 25(OH)D2, 25(OH)D3, and the internal standard are monitored for quantification.[11]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines the steps for a competitive ELISA, a common format for 25(OH)D measurement.
1. Sample Preparation and Release:
-
Allow all reagents and patient samples to reach room temperature.
-
In a separate tube or within the microplate wells, incubate the serum or plasma sample with a release reagent to dissociate 25(OH)D from the vitamin D binding protein (VDBP).[16][17]
2. Competitive Binding:
-
Add the treated samples, calibrators, and controls to the wells of a microplate pre-coated with a specific anti-25(OH)D antibody.[16]
-
Add a fixed amount of biotinylated 25(OH)D to each well.
-
Incubate the plate, typically for 90 minutes at room temperature, to allow the sample/calibrator 25(OH)D and the biotinylated 25(OH)D to compete for binding to the coated antibody.
3. Washing:
-
After incubation, wash the plate multiple times with a wash buffer to remove any unbound components.[18]
4. Detection:
-
Add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase, HRP) to each well, which will bind to the captured biotinylated 25(OH)D.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Wash the plate again to remove the unbound enzyme conjugate.
5. Signal Generation and Measurement:
-
Add a chromogenic substrate (e.g., TMB) to each well. The enzyme will catalyze a color change.[18]
-
Incubate for a set time, often in the dark.[18]
-
Stop the reaction by adding a stop solution (e.g., dilute acid).
-
Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of 25(OH)D in the sample.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the LC-MS/MS and ELISA methods.
References
- 1. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10 years of 25-hydroxyvitamin-D testing by LC-MS/MS-trends in vitamin-D deficiency and sufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the Measurement of 25-Hydroxyvitamin D2 and D3 Levels by Using PerkinElmer Liquid Chromatography-Tandem Mass Spectrometry Vitamin D Kit Compared With DiaSorin Radioimmunoassay Kit and Elecsys Vitamin D Total Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. Comparison of the Serum Total 25-Hydroxyvitamin D Concentrations Using Chemiluminescent Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry in Children [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Development of a sensitive HPLC‐MS/MS method for 25‐hydroxyvitamin D2 and D3 measurement in capillary blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. listarfish.it [listarfish.it]
- 15. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. listarfish.it [listarfish.it]
- 17. ldn.de [ldn.de]
- 18. tulipgroup.com [tulipgroup.com]
A Comprehensive Guide to the Validation of a Novel 25-Hydroxytachysterol3 Quantification Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new 25-Hydroxytachysterol3 (25-OHT3) quantification assay against established methodologies. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the performance and suitability of this new assay for their specific research needs. All experimental data is based on rigorous validation studies conducted in accordance with international regulatory guidelines.
Introduction
This compound is a metabolite of Vitamin D3 that plays a significant role in cellular regulation. It is known to inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts while promoting the differentiation of keratinocytes.[1] This activity is mediated through the activation of several receptors, including the vitamin D receptor (VDR), the aryl hydrocarbon receptor (AhR), liver X receptor α/β (LXRα/β), and peroxisome proliferator-activated receptor γ (PPARγ).[1] Given its influence on these critical signaling pathways, the accurate quantification of 25-OHT3 in biological matrices is essential for preclinical and clinical research, particularly in the fields of dermatology, oncology, and metabolic diseases.
This document outlines the validation of a new, highly sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 25-OHT3 and compares its performance against a conventional LC-MS/MS method and a commercially available immunoassay.
Performance Comparison of 25-OHT3 Quantification Assays
The performance of the new LC-MS/MS assay was benchmarked against a standard LC-MS/MS method and a commercial ELISA kit. The following tables summarize the key validation parameters.
Table 1: Sensitivity and Range
| Parameter | New LC-MS/MS Assay | Conventional LC-MS/MS | Commercial Immunoassay |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 100 ng/mL | 50 ng/mL |
| Linear Range | 0.05 - 100 ng/mL | 0.5 - 100 ng/mL | 1.0 - 50 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | New LC-MS/MS Assay | Conventional LC-MS/MS | Commercial Immunoassay |
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | |
| LLOQ (0.05 ng/mL) | -2.5% | 4.8% | N/A |
| Low QC (0.15 ng/mL) | 1.8% | 3.5% | 5.2% |
| Mid QC (5.0 ng/mL) | -0.5% | 2.1% | 2.1% |
| High QC (80 ng/mL) | 1.2% | 1.8% | 1.5% |
Table 3: Specificity and Recovery
| Parameter | New LC-MS/MS Assay | Conventional LC-MS/MS | Commercial Immunoassay |
| Specificity | High (Chromatographic separation of isomers) | Moderate (Potential for isobaric interference) | Low (Potential for cross-reactivity) |
| Mean Extraction Recovery | 92.5% | 85.2% | N/A |
| Matrix Effect | Minimal (<5%) | Present (15-20% ion suppression) | Significant (Variable) |
Experimental Protocols
The validation of the new 25-OHT3 assay was conducted following the principles outlined in the ICH M10 guideline on bioanalytical method validation.[2][3]
Sample Preparation: Liquid-Liquid Extraction
-
Spiking: To 100 µL of human plasma (blank, calibration standards, or quality control samples), add 10 µL of the internal standard working solution (d6-25-OHT3, 50 ng/mL).
-
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatography:
-
System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 50% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
25-OHT3: Precursor ion > Product ion (specific m/z values optimized during method development).
-
d6-25-OHT3 (IS): Precursor ion > Product ion (specific m/z values optimized during method development).
-
-
Validation Procedures
The assay was validated for selectivity, specificity, accuracy, precision, recovery, matrix effect, and stability in accordance with regulatory guidelines.[4][5][6]
-
Selectivity & Specificity: Blank plasma from six different donors was analyzed to ensure no significant interferences were present at the retention time of 25-OHT3 and the internal standard. Specificity was further assessed by confirming the absence of interference from structurally related compounds.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in six replicates on three separate days.
-
Recovery: The extraction recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels.
-
Matrix Effect: Evaluated by comparing the peak area of the analyte in post-extraction spiked samples to that of the analyte in a neat solution at three QC levels.
-
Stability: The stability of 25-OHT3 was assessed in plasma under various conditions: short-term (room temperature), long-term (frozen at -80°C), and after multiple freeze-thaw cycles.
Visualizations
Experimental Workflow for Assay Validation
Caption: Workflow for the validation of the new 25-OHT3 assay.
Simplified Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. capa.org.tw [capa.org.tw]
- 5. database.ich.org [database.ich.org]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Comparative Analysis of 25-Hydroxytachysterol3 and Other Vitamin D Analogs for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and cellular activities of 25-Hydroxytachysterol3, offering a comparative perspective against other prominent vitamin D analogs. This document provides a data-driven overview of their respective interactions with the Vitamin D Receptor (VDR), downstream gene regulation, and effects on cellular processes, supported by detailed experimental methodologies and visual pathway representations.
Introduction
Vitamin D and its analogs are a cornerstone of research in endocrinology, dermatology, immunology, and oncology due to their critical role in calcium homeostasis, cellular proliferation, and differentiation. While the hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is the most studied, a range of natural metabolites and synthetic analogs have been developed to harness its therapeutic potential with improved safety and efficacy profiles. Among the lesser-explored metabolites is this compound (25(OH)T3), a hydroxylated derivative of tachysterol3, a photoproduct of previtamin D3. This guide provides a comprehensive comparison of 25(OH)T3 with other key vitamin D analogs, focusing on their molecular interactions and cellular effects to inform future research and drug development.
Comparative Biological Activities
Recent studies have elucidated that 25(OH)T3, along with its counterpart 20S-hydroxytachysterol3 (20S(OH)T3), exhibits significant biological activity. These tachysterol (B196371) derivatives have been shown to interact with the Vitamin D Receptor (VDR) and modulate downstream cellular processes in a manner comparable to the well-established vitamin D analog, calcitriol (B1668218).[1]
Vitamin D Receptor (VDR) Interaction and Gene Transactivation
The biological effects of most vitamin D compounds are mediated through their binding to the VDR, a nuclear receptor that regulates gene expression. 25(OH)T3 has been demonstrated to act as a VDR agonist.[1]
Molecular Docking and VDR Translocation:
Molecular docking studies reveal that 25(OH)T3 and 20S(OH)T3 fit within the ligand-binding domain of the VDR in a manner similar to calcitriol.[1] This interaction is primarily driven by hydrophobic and polar interactions. For instance, the hydroxyl groups on C25 and C3 of 25(OH)T3 form hydrogen bonds with His397 and Ser278 residues of the VDR, respectively.[1] This binding initiates the translocation of the VDR from the cytoplasm to the nucleus. Experimental evidence from image flow cytometry in human keratinocytes and VDR-GFP translocation assays in melanoma cells confirms that both 25(OH)T3 and 20S(OH)T3 induce this nuclear translocation, a critical step in VDR-mediated gene regulation.[1]
Target Gene Expression:
A key target gene of the VDR is CYP24A1, which encodes the enzyme responsible for the catabolism of active vitamin D metabolites. The induction of CYP24A1 expression is a well-established marker of VDR activation. In comparative studies, both 20S(OH)T3 and 25(OH)T3 were found to stimulate the expression of CYP24A1. However, their potency was approximately 10 times lower than that of calcitriol at the same concentration (10⁻⁷ M).[1]
Effects on Cellular Proliferation and Differentiation
Vitamin D analogs are known for their anti-proliferative and pro-differentiative effects, particularly in keratinocytes, which makes them valuable in the treatment of skin disorders like psoriasis.
Keratinocyte Proliferation and Differentiation:
25(OH)T3 and 20S(OH)T3 have been shown to inhibit the proliferation of human epidermal keratinocytes and dermal fibroblasts in a dose-dependent manner, an effect comparable to that of calcitriol.[1] Furthermore, these tachysterol derivatives stimulate the expression of genes involved in the keratinocyte differentiation program, such as those encoding for cytokeratin 10 (CK10) and involucrin (B1238512) (INV).[1] They also upregulate the expression of antioxidant enzymes, including catalase (CAT), superoxide (B77818) dismutase 1 (SOD1), and manganese superoxide dismutase (MnSOD).[1]
Quantitative Data Summary
The following tables summarize the available comparative data for this compound and other vitamin D analogs.
Table 1: Comparative VDR-Mediated Gene Expression
| Compound | Target Gene | Cell Type | Concentration | Fold Induction (relative to control) | Reference |
| This compound | CYP24A1 | Human Keratinocytes | 10⁻⁷ M | ~10-fold less than 1,25(OH)₂D₃ | [1] |
| 20S-Hydroxytachysterol3 | CYP24A1 | Human Keratinocytes | 10⁻⁷ M | ~10-fold less than 1,25(OH)₂D₃ | [1] |
| 1,25-Dihydroxyvitamin D₃ | CYP24A1 | Human Keratinocytes | 10⁻⁷ M | (Positive Control) | [1] |
Table 2: Comparative Effects on Keratinocyte Proliferation
| Compound | Cell Type | Effect | Relative Potency | Reference |
| This compound | Human Epidermal Keratinocytes, Dermal Fibroblasts | Inhibition | Dose-dependent, similar to 1,25(OH)₂D₃ | [1] |
| 20S-Hydroxytachysterol3 | Human Epidermal Keratinocytes, Dermal Fibroblasts | Inhibition | Dose-dependent, similar to 1,25(OH)₂D₃ | [1] |
| 1,25-Dihydroxyvitamin D₃ | Human Epidermal Keratinocytes, Dermal Fibroblasts | Inhibition | Dose-dependent | [1] |
Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway
The canonical signaling pathway for vitamin D analogs involves binding to the VDR, heterodimerization with the Retinoid X Receptor (RXR), and binding to Vitamin D Response Elements (VDREs) on the DNA to regulate gene transcription.
Caption: VDR signaling pathway initiated by a vitamin D analog.
Experimental Workflow for VDR Activation
A typical workflow to assess the activation of VDR by a novel compound involves several key in vitro assays.
References
A Comparative Analysis of HPLC and LC-MS/MS for the Quantification of 25-Hydroxytachysterol3
Introduction to 25-Hydroxytachysterol3
This compound is a metabolite of tachysterol3, a photoisomer of previtamin D3.[1][2] Recent studies have revealed that tachysterol3 and its hydroxyderivatives are not biologically inert but possess significant biological activity, acting on various nuclear receptors, including the Vitamin D Receptor (VDR).[1][3] This has spurred interest in their accurate measurement in biological matrices to elucidate their physiological roles and potential as therapeutic agents.
Methodologies: A Head-to-Head Comparison
The choice between HPLC and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, particularly the need for sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique. For the analysis of vitamin D analogs, reverse-phase HPLC is typically employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the "gold standard" for the analysis of vitamin D and its metabolites due to its superior sensitivity and selectivity.[4][5]
Below are detailed, representative experimental protocols for both methods, adapted from established procedures for similar analytes.
Experimental Protocols
HPLC-UV Method Protocol
A reverse-phase HPLC method with UV detection can be adapted for the quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of serum or plasma, add an internal standard (e.g., a structurally similar, commercially available vitamin D analog).
-
Add 2 mL of acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 5 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper hexane (B92381) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 50 µL.
-
UV Detection: 265 nm (based on the characteristic UV absorbance of the vitamin D chromophore).
LC-MS/MS Method Protocol
An LC-MS/MS method offers higher sensitivity and is suitable for detecting low concentrations of this compound.
1. Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte, if available).
-
Perform protein precipitation with an equal volume of cold acetonitrile. Vortex and centrifuge.
-
Load the supernatant onto a conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol (B129727) in water) to remove interferences.
-
Elute the analyte with a high-organic solvent (e.g., 90% methanol in water).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or similar reverse-phase column with smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in methanol.
-
A typical gradient might be: 0-1 min, 50% B; 1-8 min, ramp to 95% B; 8-10 min, hold at 95% B; 10.1-12 min, return to 50% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and its internal standard.
Performance Comparison
The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the analysis of vitamin D analogs, providing a basis for comparison for this compound.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | ~1-5 ng/mL | ~0.01-0.1 ng/mL |
| Limit of Quantification (LOQ) | ~5-10 ng/mL | ~0.05-0.5 ng/mL |
| Specificity | Moderate (potential for interference from isomers) | High (mass-based detection is highly specific) |
| Throughput | Lower | Higher (with automation) |
| Cost | Lower | Higher |
Visualizing the Workflow and Biological Context
To further clarify the experimental processes and the biological relevance of this compound, the following diagrams are provided.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method will be dictated by the specific research question and available resources.
-
HPLC-UV is a cost-effective and reliable method suitable for studies where high sensitivity is not the primary concern and where concentrations of the analyte are expected to be relatively high. Its main limitation is the potential for interference from structurally similar compounds.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for detecting trace amounts of this compound in complex biological matrices.[4] It is ideal for pharmacokinetic studies, clinical research, and any application requiring high accuracy and the ability to measure low physiological concentrations.
For researchers in drug development and clinical diagnostics, the superior performance of LC-MS/MS in terms of sensitivity and specificity generally makes it the more appropriate choice for the analysis of this compound and other vitamin D analogs.
References
- 1. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 25-Hydroxytachysterol3 and Dihydrotachysterol for Research and Development
This guide provides a detailed comparative study of 25-Hydroxytachysterol3 (25(OH)T3) and Dihydrotachysterol (DHT), two synthetic vitamin D analogs. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, biological activities, and available experimental data.
Introduction
This compound and Dihydrotachysterol are analogs of vitamin D that play significant roles in calcium and phosphate (B84403) metabolism. While both compounds are utilized in research and clinical settings for their ability to modulate these pathways, they exhibit distinct metabolic activation processes and interactions with nuclear receptors. Understanding these differences is crucial for their application in therapeutic development and biological research.
Dihydrotachysterol (DHT) is a synthetic analog of vitamin D2. It is a reduced form of vitamin D2 and is primarily used in the management of hypocalcemia, often associated with hypoparathyroidism.[1] A key characteristic of DHT is that it does not require renal hydroxylation to become active, unlike natural vitamin D2 or D3.[2] It is hydroxylated in the liver to its major active form, 25-hydroxydihydrotachysterol.[3][4]
This compound (25(OH)T3) is a metabolite of tachysterol3, which itself is a photoproduct of previtamin D3.[4] The conversion of tachysterol3 to 25(OH)T3 is facilitated by the enzyme CYP27A1.[4] 25(OH)T3 has been shown to be biologically active, influencing cellular proliferation and differentiation, and interacting with multiple nuclear receptors.[4][5]
Mechanism of Action
Both 25(OH)T3 and DHT exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[3][4] However, their activation pathways and receptor interaction profiles show notable differences.
Dihydrotachysterol undergoes a two-step activation process. Initially, it is hydroxylated in the liver to 25-hydroxydihydrotachysterol.[3][4] This intermediate is then further hydroxylated to form 1α,25-dihydroxydihydrotachysterol (1α,25-(OH)2DHT), which is considered the primary active metabolite responsible for its effects on calcium metabolism.[3] The 1α,25-(OH)2DHT metabolite then binds to the VDR.[3] This binding initiates a cascade of events leading to the regulation of target genes involved in calcium homeostasis.[3]
This compound , on the other hand, is a direct metabolite of tachysterol3 and can activate the VDR without the need for 1α-hydroxylation.[4] Beyond the VDR, 25(OH)T3 has been shown to activate other nuclear receptors, including the aryl hydrocarbon receptor (AhR), liver X receptors (LXRα and LXRβ), and the peroxisome proliferator-activated receptor γ (PPARγ).[4][5] This broader receptor activity suggests that 25(OH)T3 may have a wider range of biological effects compared to DHT.
Signaling Pathway Diagram
Comparative Biological Activity
Direct comparative studies providing quantitative data for 25(OH)T3 and DHT under the same experimental conditions are limited. However, data from separate studies allow for an indirect comparison of their potency relative to the natural VDR ligand, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3).
VDR Binding Affinity and Transcriptional Activity
| Compound | Relative VDR Binding Affinity (vs. 1,25(OH)2D3) | Relative Biological Activity (Transcriptional Activation vs. 1,25(OH)2D3) | Reference |
| 1α,25-(OH)2DHT3 (active metabolite of DHT) | 50-100 times lower | ~10 times lower | [3] |
| 25(OH)T3 | Binds to VDR | ~10 times lower (for CYP24A1 expression) | [4] |
Note: The biological activity can vary depending on the specific assay and cell type used.
Effects on Cell Proliferation and Differentiation
Both compounds have been shown to inhibit the proliferation of keratinocytes, a key feature of many vitamin D analogs.
-
This compound: Has been demonstrated to inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts.[4][5] It also stimulates the expression of genes involved in keratinocyte differentiation.[4][5]
In Vivo Effects on Calcium Metabolism
-
Dihydrotachysterol: Is effective in raising serum calcium levels by stimulating intestinal calcium absorption and mobilizing bone calcium.[6] It is used clinically for this purpose in conditions like hypoparathyroidism.[1]
-
This compound: In vivo data on its effects on calcium metabolism are less documented in the readily available literature.
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of these compounds. Below are summaries of key experimental workflows.
VDR Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.
Methodology:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated 1α,25(OH)2D3 ([³H]-1α,25(OH)2D3).
-
Procedure:
-
A constant concentration of the VDR preparation and the radioligand are incubated with serially diluted concentrations of the test compound (25(OH)T3 or DHT metabolites).
-
A high concentration of unlabeled 1,25(OH)2D3 is used to determine non-specific binding.
-
The reaction mixtures are incubated to reach equilibrium.
-
Bound and free radioligand are separated using methods like hydroxylapatite precipitation or glass fiber filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Keratinocyte Proliferation Assay
This assay measures the effect of a compound on the proliferation of keratinocytes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on keratinocyte proliferation.
Methodology:
-
Cell Culture: Human or animal-derived keratinocytes are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the test compound (25(OH)T3 or DHT) for a specified period (e.g., 24-72 hours).
-
Proliferation Measurement: Cell proliferation can be assessed using various methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The proliferation rate at each concentration is normalized to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound.
CYP24A1 Gene Expression Assay
This assay quantifies the induction of CYP24A1, a primary target gene of VDR activation.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inducing CYP24A1 gene expression.
Methodology:
-
Cell Culture: A suitable cell line expressing VDR (e.g., keratinocytes, osteoblasts) is used.
-
Treatment: Cells are treated with various concentrations of the test compound for a defined period.
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR): The expression level of CYP24A1 mRNA is quantified using qPCR with specific primers. A housekeeping gene is used for normalization.
-
Data Analysis: The fold change in CYP24A1 expression relative to the vehicle control is calculated. The EC50 value is determined by plotting the fold change against the log concentration of the test compound.
Conclusion
Both this compound and Dihydrotachysterol are valuable tools for studying vitamin D signaling and calcium metabolism. DHT, through its active metabolite 1α,25-(OH)2DHT3, acts as a potent regulator of calcium homeostasis. 25(OH)T3 also activates the VDR with comparable potency to DHT's active metabolite in some assays and exhibits a broader range of activity by interacting with other nuclear receptors.
The lack of direct, head-to-head comparative studies with quantitative data underscores the need for further research to fully elucidate the relative potencies and specific biological effects of these two compounds. Such studies would be invaluable for guiding their use in both basic research and the development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.
References
- 1. Experimental Vitamin D Deficiency in Rats: Clinical Chemistry, Histopathological, and Immunological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. In vivo metabolism of the vitamin D analog, dihydrotachysterol. Evidence for formation of 1 alpha,25- and 1 beta,25-dihydroxy-dihydrotachysterol metabolites and studies of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating Antibody Specificity for 25-Hydroxytachysterol3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 25-Hydroxytachysterol3, a metabolite of Vitamin D3, is crucial for understanding its physiological roles and potential as a therapeutic agent.[1] Given the challenges in developing specific antibodies for small molecules (haptens), a rigorous validation process is paramount to ensure data reliability.[2] This guide provides a comparative framework for validating the specificity of a putative this compound antibody, outlining key experimental protocols and presenting expected data for a highly specific antibody versus a cross-reactive one.
The Challenge of Small Molecule Antibody Specificity
Small molecules like this compound are not inherently immunogenic and require conjugation to a larger carrier protein to elicit an immune response for antibody production.[2] This process can sometimes lead to antibodies that recognize not only the target hapten but also structurally similar molecules, leading to potential cross-reactivity and inaccurate results.[3][4][5] Therefore, a multi-pronged validation approach is essential.
Comparative Validation Workflow
A thorough validation process for a this compound antibody should involve a series of experiments designed to assess its binding specificity and affinity. The following workflow provides a comprehensive strategy.
Caption: A phased workflow for validating the specificity of a this compound antibody.
Phase 1: Initial Screening
Titer Determination by Indirect ELISA
The first step is to determine the optimal antibody concentration (titer) for use in subsequent assays.
Experimental Protocol:
-
Coat a 96-well plate with a this compound-carrier protein conjugate.
-
Block the plate to prevent non-specific binding.
-
Add serial dilutions of the antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance.
-
The titer is the dilution that gives a strong signal with low background.
Competitive ELISA against this compound
This assay confirms that the antibody binds to the free small molecule and establishes a standard curve for quantification.
Experimental Protocol:
-
Coat a 96-well plate with a this compound-carrier protein conjugate and block.
-
In a separate plate, pre-incubate a fixed, optimal dilution of the antibody with varying concentrations of free this compound (the competitor).
-
Transfer the antibody-competitor mixture to the coated plate.
-
The free this compound will compete with the coated conjugate for antibody binding.
-
Wash the plate and add an enzyme-conjugated secondary antibody.
-
Add substrate and measure absorbance. The signal will be inversely proportional to the concentration of free this compound.[6][7][8][9][10]
Phase 2: Specificity Profiling
Cross-Reactivity Panel by Competitive ELISA
This is the most critical step for determining specificity. A panel of structurally related sterols should be tested for their ability to compete with this compound for antibody binding.
Structurally Related Sterols for Cross-Reactivity Panel:
| Compound | Molecular Formula | Rationale for Inclusion |
| This compound | C27H44O2 | Target Analyte [11][12] |
| Tachysterol (B196371) | C28H44O | Parent compound, lacks the 25-hydroxyl group.[13][14][15][16][17] |
| 25-Hydroxyvitamin D3 | C27H44O2 | Isomer with a different ring structure.[18][19][20] |
| Vitamin D3 (Cholecalciferol) | C27H44O | Precursor to 25-hydroxyvitamin D3.[21] |
| 25-Hydroxycholesterol (B127956) | C27H46O2 | Similar side chain, different sterol backbone.[22][23][24][25] |
Experimental Protocol: The competitive ELISA protocol is followed, but instead of a standard curve of this compound, each of the structurally related sterols is used as the competitor across a range of concentrations.
Data Presentation: Expected Cross-Reactivity Data
| Competitor Molecule | IC50 (nM) for Highly Specific Antibody | % Cross-Reactivity | IC50 (nM) for Cross-Reactive Antibody | % Cross-Reactivity |
| This compound | 10 | 100% | 15 | 100% |
| Tachysterol | >10,000 | <0.1% | 500 | 3% |
| 25-Hydroxyvitamin D3 | 5,000 | 0.2% | 50 | 30% |
| Vitamin D3 (Cholecalciferol) | >10,000 | <0.1% | 1,000 | 1.5% |
| 25-Hydroxycholesterol | 8,000 | 0.125% | 100 | 15% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Phase 3: Advanced Validation
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS provides definitive evidence of the antibody's target by physically isolating the molecule bound by the antibody and identifying it based on its mass-to-charge ratio.[26][27][28]
Caption: A simplified workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).
Experimental Protocol:
-
Incubate the this compound antibody with a biological sample (e.g., cell lysate or serum) expected to contain the target molecule.
-
Capture the antibody-antigen complexes using protein A/G-coupled magnetic beads.
-
Perform stringent washes to remove non-specifically bound molecules.
-
Elute the bound molecules from the antibody.
-
Analyze the eluate using a high-resolution mass spectrometer.
-
Compare the mass spectrum of the eluted molecule to a known standard of this compound.
Data Presentation: Expected IP-MS Results
| Antibody Type | Major Peak Detected in Eluate (m/z) | Identity Confirmation |
| Highly Specific Antibody | 400.33 | Matches this compound standard. |
| Cross-Reactive Antibody | 400.33 and/or other sterols (e.g., 384.34 for 25-hydroxyvitamin D3) | May show multiple peaks corresponding to different sterols. |
Potential Signaling Context of this compound
While the specific signaling pathways of this compound are not fully elucidated, it is known to activate several receptors, including the Vitamin D Receptor (VDR).[1] Its structural similarity to other oxysterols like 25-hydroxycholesterol suggests potential involvement in lipid metabolism and inflammatory responses.[24] 25-hydroxycholesterol is known to be involved in pathways regulating cholesterol homeostasis and antiviral responses.[24]
Caption: A putative signaling pathway for this compound via the Vitamin D Receptor.
Conclusion
Validating the specificity of a this compound antibody is a rigorous but necessary process to ensure the generation of accurate and reproducible data. A combination of competitive ELISA against a panel of related sterols and definitive identification by IP-MS provides a robust validation framework. Researchers and drug development professionals should demand this level of validation from antibody suppliers or perform these critical experiments in-house to have full confidence in their results. This guide provides the foundational protocols and expected outcomes to aid in this essential process.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Corticosteroid cross-reactivity: clinical and molecular modelling tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C27H44O2 | CID 101670588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Tachysterol [drugfuture.com]
- 14. Tachysterol | C28H44O | CID 9547230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. tachysterol [stenutz.eu]
- 17. scbt.com [scbt.com]
- 18. 25-OH-Vitamin D3 | C27H44O2 | CID 88810851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 25-Hydroxyvitamin D3 | C27H44O2 | CID 5283731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. 25-Hydroxycholesterol | C27H46O2 | CID 65094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 25-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. covalx.com [covalx.com]
- 27. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 28. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Measurement of 25-Hydroxytachysterol3 for Researchers and Drug Development Professionals
The accurate quantification of 25-Hydroxytachysterol3 (25-OH-TaS3), a biologically active metabolite of Tachysterol3, is crucial for understanding its physiological roles and for the development of novel therapeutics. This guide provides a comparative overview of the analytical methodologies available for the measurement of 25-OH-TaS3, supported by experimental data and detailed protocols. Due to the limited availability of direct inter-laboratory comparison studies for 25-OH-TaS3, this guide leverages performance data from studies on the structurally similar and well-researched compound, 25-hydroxyvitamin D [25(OH)D], to provide a robust framework for comparison.
Comparison of Analytical Methods
The two primary analytical techniques suitable for the quantification of 25-OH-TaS3 are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. Each method presents distinct advantages and limitations in terms of specificity, sensitivity, precision, and throughput.
Table 1: Comparison of Analytical Methods for this compound Measurement (Performance data extrapolated from 25-hydroxyvitamin D studies)
| Performance Metric | LC-MS/MS | Immunoassays |
| Specificity | High (ability to separate isomers) | Variable (potential for cross-reactivity) |
| Sensitivity (LLOQ) | ~0.025 - 1 ng/mL[1] | ~1 - 5 ng/mL |
| Precision (Inter-assay CV) | < 10%[2] | 5% - 20%[3] |
| Accuracy (Bias vs. Reference) | Generally < ±5%[2] | Can be > ±20%[3] |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Expertise Required | High | Moderate |
LC-MS/MS is widely regarded as the gold standard for the measurement of vitamin D metabolites due to its high specificity and sensitivity.[4] It can effectively separate 25-OH-TaS3 from other structurally similar compounds, which is a critical consideration given the complexity of biological matrices. While direct inter-laboratory comparisons for 25-OH-TaS3 are not available, studies on 25(OH)D have shown that LC-MS/MS methods generally exhibit excellent precision and accuracy.[2]
Immunoassays offer a higher throughput and lower cost alternative to LC-MS/MS, making them suitable for large-scale screening. However, their specificity can be a concern due to potential cross-reactivity with other metabolites, leading to variability in results between different assay kits.[3]
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of 25-OH-TaS3 in human serum or plasma.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 25-OH-TaS3).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) and vortex thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 500 µL of an organic solvent (e.g., methyl tert-butyl ether or hexane/ethyl acetate (B1210297) mixture).
-
Vortex for 5 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 25-OH-TaS3 and the internal standard for quantification.
-
Quantification of this compound by Immunoassay (General Principle)
-
Sample Incubation: Serum or plasma samples are incubated in a microplate well coated with a specific antibody against 25-OH-TaS3.
-
Competitive Binding: A known amount of labeled 25-OH-TaS3 (e.g., enzyme-conjugated) is added to the wells. This labeled analyte competes with the endogenous 25-OH-TaS3 in the sample for binding to the antibody.
-
Washing: The wells are washed to remove any unbound material.
-
Signal Generation: A substrate is added that reacts with the enzyme on the labeled 25-OH-TaS3 to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Detection: The intensity of the signal is measured using a microplate reader. The concentration of 25-OH-TaS3 in the sample is inversely proportional to the signal intensity.
Signaling Pathways and Experimental Workflow
Metabolism and Signaling of Tachysterol3
Tachysterol3, a photoproduct of previtamin D3, undergoes hydroxylation by the enzyme CYP27A1 to form this compound.[5][6] This active metabolite can then exert its biological effects by interacting with several nuclear receptors, including the Vitamin D Receptor (VDR), the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][7]
Caption: Metabolic activation of Tachysterol3 and its downstream signaling pathways.
Experimental Workflow for this compound Measurement
The following diagram illustrates a typical workflow for the quantification of 25-OH-TaS3 in a research or clinical laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Analytical variability among methods for the measurement of 25-hydroxyvitamin D: still adding to the noise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
25-Hydroxycholesterol: A Potential New Biomarker for Inflammatory and Infectious Diseases
A detailed comparison of 25-Hydroxycholesterol (B127956) with established inflammatory markers, supported by experimental data and pathway analysis, for researchers and drug development professionals.
Introduction
In the quest for more specific and sensitive biomarkers for inflammatory and infectious diseases, the oxysterol 25-hydroxycholesterol (25-HC) has emerged as a promising candidate. Produced from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), 25-HC is an important signaling molecule in the innate immune response. This guide provides a comprehensive comparison of 25-HC with existing biomarkers, presenting supporting experimental data, detailed methodologies, and visual representations of its signaling pathways to aid researchers, scientists, and drug development professionals in evaluating its potential.
Performance of 25-Hydroxycholesterol as a Biomarker
Recent studies have investigated the utility of 25-HC as a biomarker in various inflammatory and infectious conditions, often showing a strong correlation with, and in some aspects, advantages over traditional markers like C-reactive protein (CRP).
Comparison with C-Reactive Protein (CRP) in Inflammatory Conditions
C-reactive protein is a widely used, non-specific marker of inflammation. While valuable, its levels can be influenced by various factors, sometimes limiting its diagnostic precision. 25-HC, with its direct link to the interferon signaling pathway, may offer a more targeted insight into inflammation driven by viral or specific bacterial infections.
A study on patients with vestibular neuritis, an inflammatory condition of the vestibular nerve, demonstrated a significant elevation in serum 25-HC levels. Notably, there was a positive correlation between the levels of 25-HC and CRP, as well as other inflammatory markers such as white blood cell (WBC) count and neutrophil-to-lymphocyte ratio (NLR).
Table 1: Comparison of 25-Hydroxycholesterol and C-Reactive Protein in Vestibular Neuritis
| Biomarker | Key Findings | Diagnostic Performance (AUC) |
| 25-Hydroxycholesterol (25-HC) | - Significantly elevated in patients with vestibular neuritis.- Positively correlated with CRP, WBC, and NLR. | 0.7149 |
| C-Reactive Protein (CRP) | - Also elevated in vestibular neuritis.- A well-established general marker of inflammation. | Not specifically reported in direct comparison with 25-HC in this study. |
AUC: Area Under the Curve in Receiver Operating Characteristic (ROC) analysis, indicating the diagnostic accuracy of the biomarker.
25-Hydroxycholesterol in Viral and Bacterial Infections
The role of 25-HC as a biomarker is particularly pronounced in the context of infectious diseases. Its production is directly induced by interferons, key signaling molecules in the antiviral response.
-
Viral Infections: Studies on patients with COVID-19 have shown significantly increased serum levels of 25-HC. This aligns with the known induction of CH25H by interferon signaling during viral infections. The broad-spectrum antiviral activity of 25-HC itself further underscores its potential relevance as a biomarker in viral diseases.
-
Bacterial Sepsis: In bacterial sepsis, 25-HC has also been identified as a potential biomarker. Research using a whole blood model of sepsis demonstrated significant increases in 25-HC in response to infection with Escherichia coli K12. This suggests that 25-HC may be involved in the immune response to both Gram-negative and Gram-positive bacteria.
Experimental Protocols
Accurate and reproducible measurement of 25-HC is crucial for its validation as a biomarker. The gold standard for quantification of 25-HC in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of 25-Hydroxycholesterol in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
Alkaline Hydrolysis: To release esterified 25-HC, plasma samples are subjected to alkaline hydrolysis. Typically, 0.5 mL of plasma is mixed with 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH) and incubated at 37°C for 2 hours.
-
Liquid-Liquid Extraction: After hydrolysis, the sample is cooled, and 25-HC is extracted using a non-polar solvent like n-hexane. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The upper organic layer containing the lipids is collected. This extraction step is often repeated to maximize recovery.
-
Evaporation and Reconstitution: The collected organic solvent is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a small volume of the mobile phase used for LC-MS/MS analysis.
2. Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used for the separation of 25-HC from other lipids.
-
Mobile Phase: A gradient elution with a mixture of methanol (B129727) and water, often with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is typically employed.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is standard.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for 25-HC is typically m/z 385.3 [M+H-H₂O]⁺, and the product ions monitored are often m/z 159.1 and m/z 121.1.
-
Internal Standard: A stable isotope-labeled internal standard, such as d7-25-hydroxycholesterol, is added at the beginning of the sample preparation to correct for matrix effects and variations in extraction efficiency and instrument response.
Signaling Pathways and Experimental Workflows
Understanding the biological pathways involving 25-HC is essential for interpreting its role as a biomarker.
Interferon-Mediated Production of 25-Hydroxycholesterol
Viral and bacterial infections trigger the production of interferons (IFNs). IFNs bind to their receptors on immune cells, activating the JAK-STAT signaling pathway. This leads to the phosphorylation and nuclear translocation of STAT1, which acts as a transcription factor to upregulate the expression of the CH25H gene. The CH25H enzyme then converts cholesterol into 25-HC.
Caption: Interferon-mediated production of 25-Hydroxycholesterol.
Downstream Signaling of 25-Hydroxycholesterol
25-HC exerts its effects through various downstream signaling pathways, including both Liver X Receptor (LXR)-dependent and independent mechanisms. It is also known to amplify inflammatory signaling through the activation of the AP-1 transcription factor.
Caption: Downstream signaling pathways of 25-Hydroxycholesterol.
Experimental Workflow for Biomarker Validation
The validation of 25-HC as a biomarker typically follows a structured workflow, from patient sample collection to data analysis.
Caption: Experimental workflow for 25-HC biomarker validation.
Conclusion
25-Hydroxycholesterol shows considerable promise as a specific and sensitive biomarker for a range of inflammatory and infectious diseases. Its direct link to the interferon response provides a more targeted insight into disease pathophysiology compared to broader inflammatory markers like CRP. While further large-scale clinical validation studies are needed to establish definitive diagnostic and prognostic cut-offs, the existing evidence strongly supports its continued investigation. The detailed experimental protocols and understanding of its signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of 25-HC in clinical applications.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 25-Hydroxytachysterol
For Immediate Release
Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This document provides essential, immediate safety and logistical information for the proper disposal of 25-Hydroxytachysterol, a compound requiring careful handling due to its potential hazards. Adherence to these procedures will help safeguard personnel and the environment.
I. Understanding the Hazards
Summary of Potential Hazards:
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Fatal or harmful in contact with skin.[1][2] |
| Acute Toxicity (Inhalation) | Fatal or harmful if inhaled.[1][2] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[1][2] |
| Skin Irritation | May cause skin irritation.[1] |
| Eye Irritation | May cause serious eye irritation.[1] |
II. Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of 25-Hydroxytachysterol waste. This protocol is based on general best practices for laboratory chemical waste management.[3][4][5][6][7]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[6][8]
-
If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.[8]
2. Waste Segregation and Collection:
-
Do not dispose of 25-Hydroxytachysterol down the drain or in regular trash.[6]
-
Designate a specific, clearly labeled, and compatible waste container for 25-Hydroxytachysterol waste.[3][4] The container should be made of a material that will not react with the chemical and must have a secure, leak-proof lid.[7]
-
Keep solid and liquid waste separate.[3]
-
Avoid mixing with other incompatible chemical wastes.[5] Store acids and bases separately, and keep oxidizers away from organic compounds.[5]
3. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("25-Hydroxytachysterol"), and a clear description of the contents (e.g., "solid waste," "contaminated labware").[4]
-
Include the date when the first waste was added to the container.
4. Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
The SAA should be under the control of laboratory personnel and away from heat sources or direct sunlight.[6]
-
Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.[3]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Do not allow the accumulated waste to exceed 55 gallons.[4] For acutely toxic wastes, the limit is one quart for liquids or one kilogram for solids.[4]
-
Follow all institutional and local regulations for hazardous waste disposal.[6][7]
6. Decontamination of Empty Containers:
-
An "empty" container that held 25-Hydroxytachysterol must still be managed as hazardous waste unless properly decontaminated.
-
For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Remove or deface all labels from the decontaminated container before disposing of it as regular laboratory glass or plastic waste.[3]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of 25-Hydroxytachysterol waste in a laboratory setting.
Caption: Workflow for the safe disposal of 25-Hydroxytachysterol waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of 25-Hydroxytachysterol, fostering a culture of safety and environmental responsibility. For specific regulations and further guidance, always consult your institution's Environmental Health and Safety department.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. danielshealth.com [danielshealth.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
Essential Safety and Operational Guidance for Handling 25-Hydroxytachysterol3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, handling, and disposal protocols for 25-Hydroxytachysterol3 to ensure the well-being of laboratory personnel and maintain a safe research environment. Due to the limited publicly available quantitative safety data for this specific compound, a cautious approach aligned with best practices for handling potent pharmaceutical compounds is mandatory.
Personal Protective Equipment (PPE) and Handling Summary
A multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the recommended PPE and handling procedures based on available safety data sheets and general guidance for potent compounds.[1]
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles if there is a splash hazard. | Protects against dust particles, splashes, and accidental eye contact.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). Double-gloving is recommended. | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated. Always wash hands after removing gloves.[1] |
| Respiratory Protection | A NIOSH-approved full-face respirator is required if ventilation is inadequate, exposure limits are exceeded, or dust is generated. | Protects against inhalation, a potential route of exposure.[1] |
| Protective Clothing | Fire/flame-resistant and impervious lab coat, fully buttoned. | Provides a barrier against skin and clothing contamination.[1] |
| Handling Area | Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or other containment enclosure. | Minimizes the risk of airborne exposure to the compound.[1] |
Operational Workflow for Handling this compound
The following diagram outlines the procedural flow for the safe handling of this compound, from preparation to final disposal. Adherence to this workflow is crucial for minimizing exposure risk.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, disposable lab coats, and bench paper should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled, and chemical-resistant waste container. Do not discharge into drains.[1]
-
Disposal: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash affected skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
